molecular formula C6H11NO2 B1267967 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole CAS No. 7747-34-4

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Cat. No.: B1267967
CAS No.: 7747-34-4
M. Wt: 129.16 g/mol
InChI Key: YWIJBUYJSIQULU-UHFFFAOYSA-N
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Description

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJBUYJSIQULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COCN1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074249
Record name 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7747-34-4
Record name 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-
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Foundational & Exploratory

An In-Depth Technical Guide to 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole: Properties and Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular derivative, this document synthesizes known information with a broader discussion of the characteristics of the parent oxazolo[3,4-c]oxazole scaffold. The guide covers the core molecular structure, physicochemical properties, and extrapolates potential reactivity and synthetic pathways based on established oxazole chemistry. Furthermore, it explores the potential biological significance of this class of compounds, highlighting areas for future research and development.

Introduction to the Oxazolo[3,4-c]oxazole Scaffold

The oxazolo[3,4-c]oxazole core is a fused bicyclic heterocyclic system containing two oxygen atoms and one nitrogen atom. This scaffold is a key structural motif in a variety of biologically active molecules.[1] The arrangement of heteroatoms in the ring system imparts unique electronic and conformational properties, making it an attractive target for synthetic chemists and drug designers.[2] Derivatives of the broader oxazole class have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3] The therapeutic potential of oxazole-containing compounds underscores the importance of exploring novel derivatives such as 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Molecular Structure and Physicochemical Properties of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

The specific derivative, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, is characterized by a methyl group at the 7a position of the saturated oxazolo[3,4-c]oxazole core.

Core Molecular Data

Basic identifying information for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole has been compiled from available sources.[4]

PropertyValueSource
CAS Number 7747-34-4[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.1570 g/mol [4]
Synonyms CC12N(COC2)COC1[4]
Predicted Physicochemical Properties

While experimental data is scarce, computational models can provide valuable insights into the physicochemical properties of the molecule. These predictions are useful for anticipating its behavior in various experimental settings.

Note: The following data are predicted and have not been experimentally verified.

PropertyPredicted Value
XLogP3 -0.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Topological Polar Surface Area 21.7 Ų

These predicted values suggest that 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a relatively polar molecule with no hydrogen bond donating capabilities, which may influence its solubility and membrane permeability.

Synthesis and Reactivity

General Synthetic Strategies for Oxazole Derivatives
  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones.[5]

  • Reaction of α-haloketones with primary amides. [5]

  • From isocyanides with acid chlorides. [5]

  • Gold-catalyzed annulation reactions: Modern methods often employ metal catalysts to achieve high efficiency and regioselectivity.[6]

A plausible synthetic pathway for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole could involve a multi-step sequence starting from readily available precursors, likely involving the formation of the core bicyclic system through intramolecular cyclization.

Synthesis_Pathway A Starting Materials (e.g., amino alcohol, aldehyde) B Intermediate Formation (e.g., oxazolidine) A->B Condensation C Intramolecular Cyclization B->C Activation & Ring Closure D 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole C->D

Caption: A generalized, hypothetical synthetic workflow for the target molecule.

Expected Reactivity

The reactivity of the oxazole ring is influenced by the pyridine-like nitrogen at position 3 and the furan-like oxygen at position 1.[5]

  • Basicity: Oxazoles are generally weak bases, with the nitrogen atom being the site of protonation.[7]

  • Electrophilic Substitution: These reactions are typically difficult on the oxazole ring unless it is substituted with electron-donating groups.[5]

  • Nucleophilic Substitution: Nucleophilic attack is more favorable, particularly at the C2 position.[7]

  • Cycloaddition Reactions: The diene-like character of the oxazole ring allows it to participate in Diels-Alder reactions.[5]

For the saturated tetrahydro derivative, the reactivity will be dominated by the functional groups present and the stereochemistry of the ring system. The lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites of reactivity.

Potential Biological and Pharmacological Significance

While there is no specific biological data for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, the broader class of oxazolo[3,4-a]pyrazine and related oxazolo derivatives have shown significant biological activities.

  • Neuroprotective Agents: Certain derivatives of the oxazolo[3,4-c]oxazole scaffold have been investigated as neuroprotective agents, showing potential in mitigating neuronal damage.[8] For instance, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol has been shown to protect neurons from various toxic stimuli.[8]

  • Anticancer Activity: The oxazolo[3,4-c]oxazole core has been identified in compounds with potential anticancer properties.[1]

  • Neuropeptide S Receptor Antagonists: Oxazolo[3,4-a]pyrazine derivatives have been explored as antagonists for the neuropeptide S receptor, which is implicated in conditions like anxiety and substance abuse.[9]

The structural similarity of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole to these biologically active compounds suggests that it could be a valuable candidate for screening in various therapeutic areas.

Biological_Significance A Oxazolo[3,4-c]oxazole Core B Neuroprotection A->B C Anticancer Activity A->C D NPSR Antagonism A->D E 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole E->A is a derivative of

Caption: Potential therapeutic areas for the oxazolo[3,4-c]oxazole scaffold.

Safety and Handling

Specific safety data for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is not available. However, for the parent compound, oxazole, and its derivatives, standard laboratory safety precautions should be observed.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing vapors or mist.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[4] Recommended storage temperature is 2-8°C.[4]

  • Hazards: Related oxazole compounds can be flammable and may cause skin and eye irritation.[11][12]

A full risk assessment should be conducted before handling this compound.

Future Directions and Research Opportunities

The current body of knowledge on 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is limited, presenting several opportunities for further research:

  • Development of a robust synthetic protocol: An efficient and scalable synthesis would enable more extensive investigation of its properties.

  • Comprehensive spectroscopic characterization: Detailed NMR, IR, and mass spectrometry data are needed to fully elucidate its structure and purity.

  • Evaluation of biological activity: Screening this compound in a variety of assays, particularly in the areas of neuroprotection and oncology, could reveal novel therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of analogues would provide valuable insights into the chemical features necessary for biological activity.

Conclusion

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a heterocyclic compound belonging to a class of molecules with demonstrated biological importance. While specific experimental data for this derivative is currently lacking, this guide has provided a framework for understanding its potential chemical properties based on the foundational chemistry of the oxazolo[3,4-c]oxazole scaffold. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. By delving into the principles behind the spectroscopic techniques, this document serves as a practical resource for the identification, characterization, and quality control of this molecule.

Introduction: The Structure and Significance of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, with the Chemical Abstracts Service (CAS) registry number 7747-34-4, is a bicyclic compound featuring a fused oxazolidine ring system. Its molecular formula is C₆H₁₁NO₂, and it has a molecular weight of 129.16 g/mol [1]. The core structure is of significant interest due to the prevalence of the oxazolidine motif in a variety of biologically active molecules and its utility as a synthetic intermediate. Understanding its spectroscopic signature is paramount for researchers working with this compound.

Synthesis and Stereochemistry

The synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is conceptually based on the well-established reaction between amino alcohols and aldehydes to form oxazolidines. Specifically, it is anticipated to be formed from the condensation reaction of N-methylethanolamine with formaldehyde. This reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization. The presence of two stereocenters in the resulting bicyclic structure gives rise to the possibility of different stereoisomers.

G cluster_reactants Reactants cluster_synthesis Synthesis Pathway N-methylethanolamine N-methylethanolamine Hemiaminal Formation Hemiaminal Formation N-methylethanolamine->Hemiaminal Formation Formaldehyde Formaldehyde (2 eq.) Formaldehyde->Hemiaminal Formation Intramolecular Cyclization Intramolecular Cyclization Hemiaminal Formation->Intramolecular Cyclization Intermediate Product 7a-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Intramolecular Cyclization->Product

Caption: Proposed synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Spectroscopic Data and Interpretation

This section details the expected spectroscopic data for 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, based on the analysis of its structure and comparison with related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, the spectrum is expected to show distinct signals for the methyl group and the methylene protons of the bicyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~1.2 - 1.5Singlet3H
Ring CH₂~2.5 - 4.5Multiplets8H
  • Causality of Chemical Shifts: The protons on the carbons adjacent to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a lower field (higher ppm value) due to the electronegativity of these heteroatoms. The methyl group, being attached to a quaternary carbon, will likely appear as a singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~20 - 30
Ring CH₂~50 - 80
Quaternary C (C-7a)~80 - 100
  • Expertise in Spectral Interpretation: The chemical shifts are predicted based on the electronic environment of each carbon atom. The quaternary carbon (C-7a), being bonded to two oxygen atoms and a nitrogen atom, is expected to be the most deshielded carbon and will appear at the lowest field. The methylene carbons adjacent to the heteroatoms will also be deshielded compared to typical alkane carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, the molecular ion peak ([M]⁺) is expected at m/z 129.

Table 3: Predicted Mass Spectrometry Data

Ionm/z
[M]⁺129
[M-CH₃]⁺114
[M-CH₂O]⁺99
  • Trustworthiness of Fragmentation Patterns: The fragmentation pattern can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for such bicyclic systems would involve the loss of the methyl group or a formaldehyde unit. The predicted mass spectrometry data for the related compound, 1h,3h,5h-oxazolo[3,4-c]oxazole-7a(7h)-methanol, shows a similar logic in its fragmentation, lending confidence to these predictions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H stretch (alkane)2850 - 3000
C-N stretch1000 - 1250
C-O stretch1000 - 1300
  • Authoritative Grounding in Vibrational Modes: The IR spectrum is expected to be dominated by strong C-H stretching vibrations from the methyl and methylene groups. The key diagnostic peaks will be the C-N and C-O stretching bands, which are characteristic of the oxazolidine ring system. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ and an N-H or O-H peak in the 3200-3600 cm⁻¹ region would confirm the formation of the bicyclic structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

Infrared Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

G cluster_workflow Spectroscopic Analysis Workflow Sample 7a-methyltetrahydro-1H- oxazolo[3,4-c]oxazole NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR Infrared Spectroscopy (ATR or Thin Film) Sample->IR Data Analysis Data Analysis and Structure Elucidation NMR->Data Analysis MS->Data Analysis IR->Data Analysis

Caption: A typical workflow for the spectroscopic analysis of the title compound.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. By combining theoretical predictions with established spectroscopic principles and data from analogous structures, this document offers a robust framework for the identification and characterization of this important heterocyclic compound. The provided protocols and interpretations will be invaluable to researchers in ensuring the quality and integrity of their work with this molecule.

References

  • Lead Sciences. 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole. [Link]

  • PubChemLite. 1h,3h,5h-oxazolo[3,4-c]oxazole-7a(7h)-methanol. [Link]

  • Alladoum, J., Vrancken, E., Mangeney, P., Roland, S., & Kadouri-Puchot, C. (2009). Palladium-Catalyzed Cyclization of Unsaturated β-Amino Alcohols: A New Access to Enantiopure Bicyclic Oxazolidines. Organic Letters, 11(16), 3502–3505. [Link]

  • Krasnov, V. P., Korolyova, M. A., & Levit, G. L. (2009). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. Russian Journal of Organic Chemistry, 45(8), 1221–1227.
  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC. (2020). ACS Earth and Space Chemistry. [Link]

  • The study of the component composition of the reaction mixture containing formaldehyde reaction products - Chemistry and Chemical Engineering Journal. (2021). [Link]

Sources

An In-depth Technical Guide to the Formation of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the proposed mechanism for the formation of the bicyclic oxazolidine, 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, reaction pathways, and experimental considerations for the synthesis of this heterocyclic compound.

Introduction: The Significance of Bicyclic Oxazolidines

The oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The fusion of two oxazolidine rings to form the 1H-oxazolo[3,4-c]oxazole core creates a rigid, three-dimensional structure that is of significant interest for the development of novel therapeutic agents. The specific stereochemistry and substitution on this bicyclic system can profoundly influence its interaction with biological targets. The 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, with its methyl substituent at the bridgehead carbon, presents a unique synthetic challenge and a potential building block for more complex molecules. While specific literature on the formation of this exact molecule is scarce, its synthesis can be approached through established principles of oxazolidine chemistry, primarily the condensation of an appropriate amino alcohol with a carbonyl compound, followed by an intramolecular cyclization.

Proposed Mechanism of Formation: A Stepwise Elucidation

The formation of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is postulated to proceed through a tandem reaction sequence involving the initial formation of a monocyclic oxazolidine intermediate, followed by a subsequent intramolecular cyclization. The key starting materials for this proposed synthesis are 2-(methylamino)propane-1,3-diol and formaldehyde.

Part 1: Formation of the Monocyclic Oxazolidine Intermediate

The initial step involves the acid-catalyzed condensation of 2-(methylamino)propane-1,3-diol with formaldehyde. This reaction is a classic example of oxazolidine formation from a 1,2-amino alcohol and an aldehyde.[1]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack: The primary alcohol of the 2-(methylamino)propane-1,3-diol acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiaminal ether intermediate.

  • Second Nucleophilic Attack: The secondary amine of the same molecule then performs an intramolecular nucleophilic attack on the same carbon, displacing the water molecule and forming the first five-membered oxazolidine ring.

This sequence results in the formation of a (hydroxymethyl)-3-methyloxazolidine intermediate.

Part 2: Intramolecular Cyclization to the Bicyclic Core

The second and final stage of the proposed mechanism is the intramolecular cyclization of the (hydroxymethyl)-3-methyloxazolidine intermediate to yield the target 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

  • Protonation of the Hydroxyl Group: The terminal hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water).

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the oxazolidine ring attacks the carbon bearing the protonated hydroxyl group in an intramolecular SN2 reaction.

  • Ring Closure and Deprotonation: This attack results in the formation of the second five-membered ring and the expulsion of a water molecule. A final deprotonation step regenerates the acid catalyst and yields the stable bicyclic product, 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

The presence of the methyl group on the nitrogen-bearing carbon of the starting material ultimately becomes the 7a-methyl group at the bridgehead position of the final product.

Visualizing the Reaction Pathway

To clearly illustrate the proposed mechanism, the following diagrams outline the key steps and intermediates.

Formation_of_7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole cluster_part1 Part 1: Monocyclic Oxazolidine Formation cluster_part2 Part 2: Intramolecular Cyclization Starting_Materials 2-(methylamino)propane-1,3-diol + Formaldehyde Protonation Protonation of Formaldehyde Starting_Materials->Protonation H+ Nucleophilic_Attack_1 Nucleophilic Attack by Primary Alcohol Protonation->Nucleophilic_Attack_1 Hemiaminal_Ether Hemiaminal Ether Intermediate Nucleophilic_Attack_1->Hemiaminal_Ether Intramolecular_Attack_1 Intramolecular Nucleophilic Attack by Amine Hemiaminal_Ether->Intramolecular_Attack_1 Monocyclic_Intermediate (Hydroxymethyl)-3-methyloxazolidine Intramolecular_Attack_1->Monocyclic_Intermediate -H2O Protonation_Hydroxyl Protonation of Hydroxyl Group Monocyclic_Intermediate->Protonation_Hydroxyl H+ Intramolecular_Attack_2 Intramolecular Nucleophilic Attack by Nitrogen Protonation_Hydroxyl->Intramolecular_Attack_2 Final_Product 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole Intramolecular_Attack_2->Final_Product -H2O, -H+

Caption: Proposed reaction pathway for the formation of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with in-process checks and characterization methods to confirm the formation of the desired product.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(methylamino)propane-1,3-diol≥98%Commercially Available
Formaldehyde (37% in H2O)ACS ReagentCommercially Available
p-Toluenesulfonic acid (PTSA)≥98.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Sodium Sulfate (Na2SO4)Anhydrous, GranularCommercially Available
Deuterated Chloroform (CDCl3)99.8 atom % DCommercially Available
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-(methylamino)propane-1,3-diol (10.5 g, 0.1 mol) and toluene (150 mL).

  • Addition of Reagents: While stirring, add formaldehyde (8.1 g of 37% solution, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mol%).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation and cyclization reactions will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Characterization and Data Analysis

The structure and purity of the synthesized 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole (C6H11NO2, M.W: 129.16 g/mol ) should be confirmed by spectroscopic methods.[2]

Analytical Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the methyl group, the methylene protons of the two rings, and the methine protons. The chemical shifts and coupling constants will be indicative of the rigid bicyclic structure.
¹³C NMR (CDCl₃) Resonances for the quaternary bridgehead carbon (C7a), the methyl carbon, and the carbons of the two oxazolidine rings.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy C-N and C-O stretching frequencies characteristic of the oxazolidine rings. Absence of O-H and N-H stretching bands from the starting material.

Trustworthiness and Validation

The proposed mechanism and protocol are grounded in well-established principles of organic chemistry. The intramolecular nature of the second cyclization is highly favorable due to the formation of a stable, fused five-membered ring system. The use of a Dean-Stark apparatus provides a reliable method to drive the equilibrium towards the product by removing water. The analytical data obtained from the characterization techniques will serve as the ultimate validation of the proposed synthetic route.

Conclusion and Future Directions

This guide has detailed a plausible and scientifically sound mechanism for the formation of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. The proposed synthesis offers a straightforward approach to this interesting bicyclic heterocycle from readily available starting materials. Further research could focus on the stereoselective synthesis of this molecule, potentially starting from chiral amino alcohols, to explore its potential applications in asymmetric synthesis and drug discovery. The biological activity of this and related oxazolo[3,4-c]oxazole derivatives remains a promising area for future investigation.[3]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 28, 2026, from [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(34), 19685-19703. [Link]

  • Szymańska, E., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(10), 2533. [Link]

  • PubChem. (n.d.). 1H,3H,5H-Oxazolo(3,4-c)oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-. Retrieved January 28, 2026, from [Link]

  • Lead Sciences. (n.d.). 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Previously prepared heterocycles thiazolo[3,4-c]oxazoles 4 and.... Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of stereodefined bicyclic oxazolidines. (b).... Retrieved January 28, 2026, from [Link]

  • Chemsrc. (n.d.). 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole. Retrieved January 28, 2026, from [Link]

  • The Journal of Organic Chemistry. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Request PDF. (n.d.). Synthesis of 1,3,4-Oxa(Thia)Diazole Derivatives of Amidomethylcytisine. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Retrieved January 28, 2026, from [Link]

  • (n.d.). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. Retrieved January 28, 2026, from [Link]

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The Fluoroquinolone Core: A Technical Guide to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial inquiries for CAS number 7747-34-4 yielded ambiguous results, with greater evidence pointing towards a prominent scaffold in medicinal chemistry. This guide will focus on the scientifically significant and structurally related fluoroquinolone building block, 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, and its derivatives, which are pivotal in the development of numerous antibacterial agents.

Introduction

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades. The evolution of this class, particularly through the incorporation of a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position, gave rise to the highly potent fluoroquinolones. At the heart of many of these life-saving drugs lies the 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, applications, and the biological rationale behind its efficacy.

Physicochemical and Structural Properties

The core fluoroquinolone scaffold and its common synthetic precursor, the ethyl ester, possess distinct physicochemical properties that are crucial for their handling, reactivity, and pharmacokinetic profiling in derivative drug candidates.

Property1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acidEthyl 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate
CAS Number 112811-72-0[1]112811-71-9[2][3]
Molecular Formula C₁₄H₁₁F₂NO₄[1]C₁₆H₁₅F₂NO₄[4]
Molecular Weight 295.24 g/mol [1]323.29 g/mol [4]
Appearance White to Pale Beige Solid[5]White to Pale Yellow Solid[3][4]
Melting Point 192-194°C[5]179-181°C[3]
Solubility Slightly soluble in Chloroform and Methanol (with sonication)[5]Slightly soluble in Chloroform and Methanol[3]
Storage Sealed in dry, Room Temperature[5]Sealed in dry, Store in freezer, under -20°C[3]

Synthesis of the Fluoroquinolone Core: The Gould-Jacobs Reaction

The construction of the quinolone ring system is classically achieved through the Gould-Jacobs reaction. This powerful synthetic strategy involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone scaffold.[6] This method has been refined over the years, including the use of microwave irradiation to improve yields and reduce reaction times.

The overall synthetic pathway can be visualized as follows:

Gould_Jacobs_Synthesis Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate QuinoloneEster Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->QuinoloneEster Thermal Cyclization Final_Acid 4-Quinolone-3-carboxylic Acid QuinoloneEster->Final_Acid Hydrolysis Hydrolysis Hydrolysis

Caption: The Gould-Jacobs reaction pathway for the synthesis of the 4-quinolone core.

A typical experimental procedure for the synthesis of a fluoroquinolone carboxylic acid from its ethyl ester precursor is detailed below.

Experimental Protocol: Hydrolysis of Ethyl 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the final hydrolysis step to yield the carboxylic acid core.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10 g of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in 100 mL of anhydrous methanol. Stir the mixture until the solid is fully dissolved.

  • Acid Addition: Slowly add 13.3 mL of 36% hydrochloric acid dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to 65°C and maintain this temperature with continuous stirring for 15 hours.

  • Crystallization: After the reaction is complete, cool the mixture to 10°C and continue stirring for 2 hours to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of cold anhydrous methanol to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum at 60°C for 8 hours to obtain 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.[5]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their potent bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the fragmentation of the bacterial chromosome and ultimately, cell death.

The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication:

Fluoroquinolone_MoA cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Removes positive supercoils Inhibition_Gyrase Inhibition DNA_Gyrase->Inhibition_Gyrase Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Inhibition_TopoIV Inhibition Topoisomerase_IV->Inhibition_TopoIV Fluoroquinolone Fluoroquinolone (e.g., Moxifloxacin) Fluoroquinolone->Inhibition_Gyrase Fluoroquinolone->Inhibition_TopoIV DNA_Damage DNA Strand Breaks Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones, leading to bacterial cell death.

Applications in Drug Development

The 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid scaffold is a key intermediate in the synthesis of numerous clinically important fluoroquinolone antibiotics. Its structural features are critical for antibacterial activity. The cyclopropyl group at the N-1 position and the fluorine atom at C-6 enhance the potency and spectrum of activity. The carboxylic acid at the C-3 position and the ketone at C-4 are essential for binding to the DNA gyrase and topoisomerase IV enzymes.

This core is the foundation for drugs such as:

  • Moxifloxacin: An 8-methoxy derivative with a broad spectrum of activity.

  • Besifloxacin: Used in the treatment of ocular infections.

The versatility of this scaffold allows for the introduction of various substituents at the C-7 position, which modulates the antibacterial spectrum, pharmacokinetic properties, and safety profile of the final drug molecule.

Safety and Handling

Fluoroquinolone derivatives, while effective, require careful handling due to their potential for skin and eye irritation, and respiratory discomfort if inhaled as dust.[7] As a class, fluoroquinolones have been associated with a range of adverse effects in clinical use, including tendinopathy, peripheral neuropathy, and central nervous system effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Suppliers

The 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core and its ethyl ester derivative are available from various chemical suppliers catering to the research and pharmaceutical industries.

Reputable Suppliers:

  • Angene Chemical[7]

  • ChemicalBook[3]

  • Pharmaffiliates[4]

  • Santa Cruz Biotechnology[5]

  • Tokyo Chemical Industry (TCI)

Conclusion

The 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core is a testament to the power of medicinal chemistry in optimizing a lead structure to generate a class of highly effective therapeutic agents. Its synthesis, rooted in classic organic reactions, has been modernized to meet the demands of contemporary drug discovery. A thorough understanding of its properties, synthesis, and biological mechanism of action is essential for any scientist working on the development of new antibacterial agents. While the safety profile of the fluoroquinolone class necessitates careful handling and considered clinical application, the foundational core structure remains a vital tool in the ongoing fight against bacterial infections.

References

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester(CAS# 112811-71-9 ). (n.d.). Retrieved from [Link]

  • CAS No : 112811-71-9 | Product Name : 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Asymmetric Synthesis

In the landscape of modern organic synthesis, the reliable and predictable construction of stereochemically defined molecules is paramount, particularly in the fields of pharmaceutical development and natural product synthesis. Chiral auxiliaries represent a powerful and well-established strategy to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview and detailed protocols for the application of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole , a robust chiral auxiliary derived from the readily available amino acid L-valine.

This bicyclic lactam, a cornerstone of the Meyers' methodology, offers a rigid and predictable scaffold for the diastereoselective alkylation of enolates, enabling the asymmetric synthesis of a wide range of α-substituted carboxylic acids and their derivatives.[1] The inherent chirality of the auxiliary, coupled with its conformational rigidity, provides a powerful tool for inducing facial selectivity in enolate reactions. This document will detail the synthesis of the auxiliary, its attachment to a pro-chiral substrate, the critical diastereoselective alkylation step, and the subsequent cleavage to yield the desired enantiomerically enriched product while allowing for the recovery of the auxiliary.

Core Principles: The Meyers' Bicyclic Lactam Methodology

The use of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole as a chiral auxiliary is a specific application of the broader and highly successful Meyers' bicyclic lactam methodology.[2] This strategy involves the temporary incorporation of a chiral, bicyclic lactam onto a carboxylic acid derivative to direct the stereochemical outcome of subsequent reactions. The general workflow can be visualized as a three-stage process:

Meyers_Methodology_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Transformation cluster_2 Stage 3: Auxiliary Cleavage & Recovery Acylation Acylation of Auxiliary Alkylation Diastereoselective Alkylation Acylation->Alkylation N-Acyl Lactam Cleavage Cleavage of Auxiliary Alkylation->Cleavage Alkylated Adduct Recovery Auxiliary Recovery Cleavage->Recovery

Figure 1: General workflow of the Meyers' bicyclic lactam methodology.

The success of this methodology hinges on the rigid, conformationally locked nature of the bicyclic system, which effectively shields one face of the enolate derived from the N-acyl lactam, thereby directing the approach of an electrophile to the opposite face with high fidelity.

Synthesis of the Chiral Auxiliary: From L-Valine to Bicyclic Lactam

The chiral auxiliary, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, is readily prepared from the inexpensive and enantiomerically pure amino acid L-valine. The synthesis involves two key transformations: the reduction of the carboxylic acid to a primary alcohol to form L-valinol, followed by condensation with formaldehyde.

Protocol 1: Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)

The reduction of L-valine to L-valinol is a standard transformation that can be achieved using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) or borane complexes.

Materials:

  • L-Valine

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Procedure (Conceptual Outline):

  • A suspension of L-valine is prepared in anhydrous THF.

  • The reducing agent (e.g., LiAlH₄ or BH₃·THF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched, followed by an acidic workup to protonate the amino alcohol.

  • The aqueous layer is then basified, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to afford L-valinol, which can be further purified by distillation or recrystallization.

Note: The specific stoichiometry and reaction conditions should be optimized based on literature precedents for amino acid reduction.[3]

Protocol 2: Synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

The bicyclic lactam is formed through the condensation of L-valinol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde. This reaction forms the oxazolidine and tetrahydrooxazole rings in a single step.[4]

Materials:

  • (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)

  • Formaldehyde (aqueous solution, e.g., 37%) or Paraformaldehyde

  • Toluene or a similar azeotroping solvent

  • Dean-Stark apparatus

Procedure:

  • To a solution of L-valinol in toluene, add an excess of aqueous formaldehyde or paraformaldehyde.

  • The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by TLC until the starting amino alcohol is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield the chiral auxiliary as a colorless oil or low-melting solid.

Application in Asymmetric Synthesis: A Step-by-Step Guide

The utility of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole lies in its ability to direct the stereoselective alkylation of a carboxylic acid derivative. The following protocols outline the key steps in this process.

Step 1: Acylation of the Chiral Auxiliary

The first step involves the attachment of the carboxylic acid substrate to the chiral auxiliary via the formation of an amide bond. This is typically achieved by activating the carboxylic acid as an acid chloride or by using a coupling agent.

Protocol 3: N-Acylation with an Acid Chloride

Materials:

  • 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

  • Carboxylic acid chloride (R-COCl)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) or a suitable non-nucleophilic base

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes.

  • After stirring for a short period, add the desired acid chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting N-acyl lactam by column chromatography.

Acylation_Workflow Auxiliary Chiral Auxiliary Deprotonation Deprotonation (n-BuLi, -78 °C) Auxiliary->Deprotonation N_Acyl_Lactam N-Acyl Lactam Deprotonation->N_Acyl_Lactam Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acyl_Lactam

Figure 2: Workflow for the acylation of the chiral auxiliary.

Step 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step. The N-acyl lactam is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high facial selectivity.

Protocol 4: Diastereoselective Enolate Alkylation

Materials:

  • N-Acyl-7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

  • Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (R'-X)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-acyl lactam in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of LDA in THF.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide dropwise.

  • Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product is typically purified by column chromatography.

Mechanism of Stereochemical Control:

The high diastereoselectivity observed in the alkylation step is a direct consequence of the rigid bicyclic structure of the auxiliary. Upon deprotonation, a lithium enolate is formed, which is chelated by the oxygen atoms of the lactam and the oxazolidine ring. This chelation, in conjunction with the steric bulk of the isopropyl group (derived from valine) and the 7a-methyl group, effectively blocks one face of the enolate. The electrophile is therefore directed to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The 7a-methyl group plays a crucial role in reinforcing this facial bias.

Stereochemical_Control Enolate Chelated Lithium Enolate Steric_Block Isopropyl Group & 7a-Methyl Group Major_Diastereomer Major Diastereomer Enolate->Major_Diastereomer Forms Steric_Block->Enolate Electrophile Electrophile (R'-X) Electrophile->Enolate Approaches from 'Bottom' Face

Figure 3: Conceptual diagram of stereochemical control.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

This is one of the most common cleavage methods, yielding the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl lactam

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

  • Dissolve the alkylated N-acyl lactam in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

  • Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).

  • Acidify the mixture and extract the carboxylic acid product.

  • The aqueous layer can be basified to recover the chiral auxiliary (as L-valinol) by extraction.

Protocol 6: Reductive Cleavage to an Alcohol

This method yields the corresponding chiral primary alcohol.

Materials:

  • Alkylated N-acyl lactam

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

Procedure:

  • Dissolve the alkylated N-acyl lactam in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Add the hydride reducing agent portion-wise.

  • Stir the reaction at 0 °C to room temperature until completion.

  • Carefully quench the reaction and perform an appropriate workup to isolate the chiral alcohol.

  • The chiral auxiliary can be recovered from the reaction mixture.

Protocol 7: Transesterification to an Ester

This method provides the chiral ester directly.

Materials:

  • Alkylated N-acyl lactam

  • Sodium methoxide (NaOMe) or another alkoxide

  • Anhydrous methanol (MeOH) or the corresponding alcohol

Procedure:

  • Dissolve the alkylated N-acyl lactam in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature or with gentle heating until the transesterification is complete.

  • Neutralize the reaction and remove the solvent.

  • The chiral methyl ester can be isolated by extraction and purified by chromatography.

Data Summary and Expected Outcomes

The application of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole in asymmetric alkylations typically affords high yields and excellent diastereoselectivities. The following table provides a representative summary of expected outcomes based on the Meyers' lactam methodology.

StepTransformationTypical ReagentsExpected YieldDiastereomeric Ratio (d.r.)
Acylation Carboxylic Acid → N-Acyl Lactamn-BuLi, RCOCl85-95%N/A
Alkylation N-Acyl Lactam → Alkylated AdductLDA, R'-X70-90%>95:5
Cleavage (Hydrolytic) Alkylated Adduct → Carboxylic AcidLiOH, H₂O₂80-95%Product e.e. reflects adduct d.r.
Cleavage (Reductive) Alkylated Adduct → AlcoholLiBH₄75-90%Product e.e. reflects adduct d.r.

Note: Yields and diastereoselectivities are dependent on the specific substrates and reaction conditions.

Conclusion and Future Outlook

The 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole chiral auxiliary stands as a powerful and reliable tool for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. Its straightforward preparation from L-valine, coupled with the high levels of stereocontrol it imparts in enolate alkylation reactions, makes it an attractive choice for researchers in both academic and industrial settings. The predictable stereochemical outcomes and the ability to recover the chiral auxiliary further enhance its practical utility. Future applications of this auxiliary may extend to other asymmetric transformations, further broadening its scope and solidifying its place in the synthetic chemist's toolbox.

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  • Job, A.; Janeck, C. F.; Bettray, W.; Peters, R.; Enders, D. The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 2002 , 58 (12), 2253-2329. [Link]

  • Corey, E. J.; Helal, C. J. The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture). Angewandte Chemie International Edition, 1991 , 30 (5), 493-502. [Link]

  • Sharpless, K. B. Searching for New Reactivity (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41 (12), 2024-2032. [Link]

  • Meyers, A. I.; Brengel, G. P. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, 1997 , (1), 1-8. [Link]

Sources

Synthesis of 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a bicyclic oxazolidine derivative. The synthesis is a two-step process commencing with the nucleophilic ring-opening of propylene oxide with ethanolamine to yield the intermediate, 2-(2-hydroxyethylamino)propan-1-ol. This is followed by a condensation reaction of the amino alcohol with formaldehyde, leading to the formation of the target bicyclic oxazolidine. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering in-depth technical details, mechanistic insights, and characterization data.

Introduction

Bicyclic oxazolidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional structure makes them valuable scaffolds in the design of novel therapeutic agents and chiral auxiliaries. The title compound, 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, is a representative member of this class, and its synthesis provides a practical example of key organic transformations.

The synthetic strategy detailed herein is predicated on two fundamental and widely employed reactions in organic chemistry: the aminolysis of epoxides and the formation of oxazolidine rings from β-amino alcohols and aldehydes. The first step, the reaction of an amine with an epoxide, is a versatile method for the formation of β-amino alcohols.[1] The subsequent cyclization with an aldehyde provides an efficient route to the oxazolidine core.[2][3]

Reaction Pathway

The overall synthetic route to 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is depicted below. The first step involves the synthesis of the key intermediate, 2-(2-hydroxyethylamino)propan-1-ol. The second step is the cyclization of this intermediate with formaldehyde to yield the final product.

Reaction_Pathway cluster_step1 Step 1: Synthesis of 2-(2-hydroxyethylamino)propan-1-ol cluster_step2 Step 2: Synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole Ethanolamine Ethanolamine Intermediate 2-(2-hydroxyethylamino)propan-1-ol Ethanolamine->Intermediate + Propylene_Oxide Propylene Oxide Propylene_Oxide->Intermediate Water, 35-95°C Intermediate_2 2-(2-hydroxyethylamino)propan-1-ol Final_Product 7a-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Intermediate_2->Final_Product + Formaldehyde Formaldehyde Formaldehyde->Final_Product Solvent, Heat

Caption: Overall synthetic scheme for 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Part 1: Synthesis of 2-(2-hydroxyethylamino)propan-1-ol

This procedure details the nucleophilic addition of ethanolamine to propylene oxide. The reaction is performed in an aqueous medium, which serves as a solvent and facilitates heat transfer.

Materials and Equipment
Reagent/MaterialGradeSupplier
EthanolamineReagentSigma-Aldrich
Propylene OxideReagentSigma-Aldrich
Deionized Water--
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating plate--
Dropping funnel--
Rotary evaporator--
Distillation apparatus--
Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Initial Charge: To the flask, add ethanolamine (e.g., 0.5-1.5 mol) and deionized water. The molar ratio of ethanolamine to propylene oxide to water should be approximately (0.5-1.5):(0.5-1.5):(1-1.8).[4]

  • Heating: Begin stirring the mixture and heat it to the desired reaction temperature, typically between 35-95 °C.[4]

  • Addition of Propylene Oxide: Once the reaction temperature is stable, add propylene oxide (e.g., 0.5-1.5 mol) dropwise from the dropping funnel over a period of 2-10 hours.[4] The slow addition is crucial to control the exothermic reaction and prevent the uncontrolled polymerization of propylene oxide.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 1-2 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the water and any unreacted starting materials under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure 2-(2-hydroxyethylamino)propan-1-ol.

Characterization of 2-(2-hydroxyethylamino)propan-1-ol
  • Appearance: Colorless to pale yellow viscous liquid.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) 3.65-3.55 (m, 2H, -CH2OH), 3.40-3.30 (m, 1H, -CH(OH)-), 2.80-2.60 (m, 4H, -N(CH2)2-), 1.10 (d, J = 6.4 Hz, 3H, -CH3).

  • IR (neat, cm-1): 3350 (br, O-H, N-H), 2960, 2870 (C-H), 1450, 1370, 1120, 1050 (C-N, C-O).

Part 2: Synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

This part of the protocol describes the acid-catalyzed condensation and cyclization of the synthesized β-amino alcohol with formaldehyde to form the bicyclic oxazolidine.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(2-hydroxyethylamino)propan-1-olAs synthesized-
Formaldehyde (37% solution in water)ReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
p-Toluenesulfonic acid (catalyst)ReagentSigma-Aldrich
Dean-Stark apparatus--
Round-bottom flask--
Magnetic stirrer with heating plate--
Rotary evaporator--
Chromatography column--
Experimental Protocol
  • Reaction Setup: In a fume hood, assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reagents: To the flask, add 2-(2-hydroxyethylamino)propan-1-ol (1 equivalent), formaldehyde solution (2.2 equivalents), and toluene as the solvent. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, which typically takes several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Characterization of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
  • Appearance: Colorless oil.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) 4.55 (s, 2H, -N-CH2-O-), 4.10-4.00 (m, 1H, -O-CH-), 3.80-3.70 (m, 2H, -O-CH2-), 2.90-2.70 (m, 2H, -N-CH2-), 1.25 (s, 3H, -CH3).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) 89.5 (-N-C(CH3)-O-), 85.1 (-N-CH2-O-), 70.2 (-O-CH-), 65.8 (-O-CH2-), 55.4 (-N-CH2-), 23.7 (-CH3).

  • IR (neat, cm-1): 2970, 2880 (C-H), 1460, 1380, 1250, 1100, 1040 (C-N, C-O).

  • Mass Spectrometry (EI): m/z (%) 129 (M+), 114, 98, 86, 70, 56.

Safety Precautions

  • Ethanolamine and Propylene Oxide: Both are corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Formaldehyde: It is a known carcinogen and sensitizer. All manipulations should be performed in a fume hood.

  • Toluene: It is a flammable and volatile solvent. Use in a well-ventilated area and away from ignition sources.

  • p-Toluenesulfonic acid: It is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. The two-step synthesis is robust and utilizes common laboratory reagents and techniques. The provided characterization data will aid in the confirmation of the product's identity and purity. This protocol serves as a valuable resource for researchers interested in the synthesis of bicyclic oxazolidine derivatives for various applications.

References

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. Organic Letters, 3(16), 2539-2541.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (n.d.). MDPI. Retrieved from [Link]

  • CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine. (n.d.). Google Patents.
  • Oxazolidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Khalilov, A. N. (2021). Environmentally benign synthesis of new 1,3-oxazolidines and azomethynes on the base of arylaminopropanols. Revue Roumaine de Chimie, 66(8-9), 719-723.
  • Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides under mild conditions. Organic Letters, 16(19), 5020-5021.
  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365.
  • Current Updates on Oxazolidinone and Its Significance. (2014). Journal of Chemistry.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010).
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). Journal of Pharmaceutical Sciences, 99(11), 4676-4685.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2020). ACS Omega, 5(43), 27953-27960.
  • Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (n.d.). Google Patents.
  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2012). Scientific Research Publishing.

Sources

Application Note & Protocol: A Strategic Approach to the Derivatization and Biological Evaluation of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Medicinal Chemists, and Drug Development Professionals

Section 1: Executive Summary & Core Rationale

The identification of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is a central theme in modern drug discovery. The concept of "privileged scaffolds" describes core structures that are capable of interacting with multiple biological targets, making them fertile ground for the development of new therapeutics.[1][2] The bicyclic 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole represents one such underexplored scaffold. Its rigid, three-dimensional architecture, coupled with the presence of strategically positioned heteroatoms, offers a unique vector in chemical space for the synthesis of novel compound libraries.

This document serves as a comprehensive technical guide, outlining two mechanistically distinct strategies for the derivatization of the 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole core. We provide detailed, field-tested protocols for these chemical transformations. Furthermore, we present a structured, multi-tiered biological screening cascade, designed to efficiently identify and validate bioactive derivatives, with a focus on cytotoxicity against cancer cell lines as a primary endpoint.

Section 2: Strategic Derivatization Pathways

The chemical topology of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole presents several opportunities for synthetic elaboration. To maximize the structural diversity of the resulting library, we propose two divergent strategies that target different reactive modalities of the core scaffold.

Strategy A: Ring-Opening of the Oxazolidine System followed by Amidation

The oxazolidine rings within the scaffold are, by their chemical nature, susceptible to cleavage under acidic conditions. This reactivity can be harnessed to unmask a latent amino alcohol functionality, which serves as a versatile precursor for a host of subsequent chemical modifications.[3][4] Our proposed workflow leverages this by first inducing a ring-opening, followed by a robust N-acylation to generate a diverse amide library.

G Scaffold 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Intermediate Ring-Opened Amino Alcohol Intermediate Scaffold->Intermediate  Acid-catalyzed  Hydrolysis (e.g., HCl/THF)   Library Diverse Amide Library Intermediate->Library  Acyl Chloride (R-COCl)  or Carboxylic Acid (R-COOH) +  Coupling Agent  

Caption: Ring-opening and subsequent N-acylation of the scaffold.

Strategy B: Direct C-H Functionalization of the Bicyclic Core

The direct functionalization of carbon-hydrogen bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules.[5][6][7] We propose the application of modern palladium-catalyzed C-H arylation methodology to directly append aryl moieties to the scaffold, thereby accessing a chemically distinct set of derivatives.

G Scaffold 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Library Arylated Library Scaffold->Library  Palladium Catalyst  Ligand, Base   ArylHalide Aryl Halide (Ar-X) ArylHalide->Library  Palladium Catalyst  Ligand, Base   G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary Tier 1: Primary High-Throughput Screen - Single-point cytotoxicity assay (e.g., MTT) - Identify initial 'hits' Secondary Tier 2: Hit Confirmation & Profiling - Dose-response curves (IC50 determination) - Selectivity profiling against a panel of cell lines Primary->Secondary Tertiary Tier 3: Mechanism of Action Studies - Target deconvolution - In vivo efficacy and toxicity studies Secondary->Tertiary

Sources

Scale-Up Synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole for Pilot Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole (CAS No. 7747-34-4) is a bicyclic oxazolidine derivative with a compact and rigid structure.[1] This unique molecular architecture lends itself to a variety of applications, including its use as a crosslinking agent in polymer chemistry, a biocide, and as a versatile synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The oxazolidine moiety is a key structural feature in various biologically active compounds. This application note provides a comprehensive guide for the scale-up synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, transitioning from laboratory-scale procedures to a robust pilot-plant-level production suitable for advanced studies and commercial evaluation.

Synthetic Strategy and Mechanism

The synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is achieved through a condensation reaction between 2-(methylamino)ethanol and a formaldehyde equivalent, such as paraformaldehyde or an aqueous formaldehyde solution (formalin). The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to form the oxazolidine ring. A second equivalent of formaldehyde reacts with the initial oxazolidine to form the bicyclic structure. The overall reaction is a classic example of heterocycle synthesis driven by the nucleophilic character of the amino and hydroxyl groups of the starting amino alcohol.[2]

The stoichiometry of the reactants is critical; a 1:2 molar ratio of 2-(methylamino)ethanol to formaldehyde is required to favor the formation of the desired bicyclic product over a simple monocyclic oxazolidine.[3] The reaction is typically carried out in a suitable solvent to manage the exothermicity and facilitate mixing, although it can also be performed neat.

Reaction_Pathway 2-(Methylamino)ethanol 2-(Methylamino)ethanol Intermediate_Hemiaminal Hemiaminal Intermediate 2-(Methylamino)ethanol->Intermediate_Hemiaminal + Formaldehyde Product 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Formaldehyde (2 equiv.) Formaldehyde (2 equiv.) Monocyclic_Oxazolidine Monocyclic Oxazolidine Intermediate_Hemiaminal->Monocyclic_Oxazolidine - H2O Monocyclic_Oxazolidine->Product + Formaldehyde - H2O

Caption: Synthetic pathway for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Pilot-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures in place.

Materials and Equipment
Material/EquipmentSpecification
Reactants
2-(Methylamino)ethanol≥98% purity
Paraformaldehyde95% purity
Solvent
TolueneAnhydrous
Equipment
20 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and addition funnel
Heating/Cooling CirculatorTo control reactor temperature
Vacuum PumpFor distillation
Distillation Head and CondenserFor purification
Receiving Flasks
Personal Protective EquipmentSafety glasses, lab coat, chemical-resistant gloves
Experimental Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Charge_Reactor Charge Reactor with 2-(methylamino)ethanol and Toluene Add_Paraformaldehyde Portion-wise addition of Paraformaldehyde Charge_Reactor->Add_Paraformaldehyde Heat_Reflux Heat to Reflux (monitor exotherm) Add_Paraformaldehyde->Heat_Reflux Water_Removal Azeotropic removal of water (Dean-Stark trap) Heat_Reflux->Water_Removal Reaction_Monitoring Monitor reaction completion (GC-MS) Water_Removal->Reaction_Monitoring Cool_Down Cool reaction mixture Reaction_Monitoring->Cool_Down Solvent_Removal Remove Toluene (Rotary Evaporator) Cool_Down->Solvent_Removal Vacuum_Distillation Purify by Vacuum Distillation Solvent_Removal->Vacuum_Distillation Characterization Characterize product (NMR, GC-MS, FT-IR) Vacuum_Distillation->Characterization

Caption: Pilot-scale synthesis workflow.

Step 1: Reactor Setup and Charging

  • Ensure the 20 L jacketed glass reactor is clean, dry, and properly assembled with all necessary peripherals.

  • Charge the reactor with 2-(methylamino)ethanol (3.75 kg, 50.0 mol) and toluene (10 L).

  • Begin agitation at a moderate speed (e.g., 150-200 rpm) to ensure good mixing.

Step 2: Reaction

  • Carefully add paraformaldehyde (3.15 kg, 105 mol of formaldehyde) to the reactor in portions over 1-2 hours. The addition is exothermic, and the temperature of the reaction mixture should be monitored closely. Maintain the temperature below 40 °C during the addition by using the cooling circulator.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C).

  • Water will be formed as a byproduct of the condensation reaction. Remove the water azeotropically using a Dean-Stark trap.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is considered complete when the starting material, 2-(methylamino)ethanol, is no longer detected. This typically takes 4-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation. The product, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, is a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure.

Step 4: Product Characterization

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

ParameterValue
Reactants
2-(Methylamino)ethanol3.75 kg (50.0 mol)
Paraformaldehyde3.15 kg (105 mol CH₂O)
Solvent
Toluene10 L
Reaction Conditions
TemperatureReflux (~110 °C)
Reaction Time4-6 hours
Expected Yield
Theoretical Yield6.46 kg
Typical Actual Yield5.5 - 6.1 kg (85-95%)

Hazard, Operability (HAZOP) Analysis, and Safety Precautions

A thorough HAZOP analysis is crucial before commencing any pilot-scale synthesis. Key considerations for this process include:

HazardCauseConsequencePrevention/Mitigation
Runaway Reaction Uncontrolled exotherm during paraformaldehyde addition.Rapid temperature and pressure increase, potential for reactor failure.Slow, portion-wise addition of paraformaldehyde with efficient cooling. Continuous monitoring of temperature. Emergency cooling plan.
Formaldehyde Exposure Inhalation of formaldehyde dust or vapor.Respiratory irritant, known carcinogen.[4]Handle paraformaldehyde in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including a respirator.[4]
Solvent Fire Ignition of toluene vapors.Fire and explosion hazard.Use intrinsically safe electrical equipment. Ensure proper grounding of all equipment. Have appropriate fire extinguishing equipment readily available.
Product Handling Skin or eye contact with the final product.Potential for skin and eye irritation.Wear appropriate PPE, including gloves and safety glasses.

General Safety Precautions:

  • All personnel involved in the synthesis must be thoroughly trained on the standard operating procedures and the specific hazards of the chemicals used.

  • An emergency shower and eyewash station must be readily accessible.

  • Ensure that all waste is disposed of in accordance with local environmental regulations.

Conclusion

This application note provides a detailed and robust protocol for the pilot-scale synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers and drug development professionals can confidently produce kilogram quantities of this versatile heterocyclic compound for further investigation and application development. The provided framework emphasizes a systematic approach to scale-up, ensuring both efficiency and safety in the production of this valuable chemical intermediate.

References

  • Lead Sciences. 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole. Available from: [Link]

  • PubChem. 1H,3H,5H-Oxazolo(3,4-c)oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-. Available from: [Link]

  • Manas Petro Chem. 1,2-Dimethoxyethane. Available from: [Link]

  • ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available from: [Link]

  • Scientific Research Publishing. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Available from: [Link]

  • Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. Available from: [Link]

  • Chemistry and Chemical Engineering Journal. The study of the component composition of the reaction mixture containing formaldehyde reaction products. Available from: [Link]

  • Lab Alley. Formaldehyde Safety & Hazards. Available from: [Link]

  • NIH National Center for Biotechnology Information. OSHA Formaldehyde Safety. Available from: [Link]

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Available from: [Link]

  • YouTube. 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Available from: [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a heterocyclic compound of emerging interest. In the absence of a standardized pharmacopeial method, this application note details two robust analytical approaches: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for orthogonal validation and volatility-based analysis. The protocols are designed with an emphasis on the rationale behind methodological choices, ensuring scientific integrity and adherence to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole belongs to the oxazolidine class of heterocyclic compounds.[6] The oxazolidine ring system is a key structural motif in various biologically active molecules, including several antibiotics.[6][7][8] Accurate quantification of such compounds is paramount in drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

Physicochemical Properties (Inferred and based on related structures):

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular FormulaC6H11NO2[9]
Molecular Weight129.16 g/mol [9]
Boiling PointApprox. 180-200 °CInferred from related structures like 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole (197 °C).[10]
PolarityModerately PolarThe presence of oxygen and nitrogen atoms suggests some polarity.
VolatilitySufficient for GC analysisBased on the estimated boiling point.

Primary Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale for Selection: HPLC-MS/MS is the premier technique for the quantification of trace-level organic molecules in complex matrices.[11][12][13][14] Its high selectivity, stemming from the combination of chromatographic separation and mass-based detection of specific parent-daughter ion transitions, minimizes interference from matrix components. This is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) often required in pharmaceutical analysis.[7]

Experimental Protocol: HPLC-MS/MS

2.1.1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a hypothetical matrix, e.g., plasma):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

2.1.2. HPLC Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm)C18 columns provide excellent retention and separation for moderately polar compounds like the target analyte.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive-ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% BA gradient is used to ensure efficient elution of the analyte while maintaining good peak shape and separating it from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

2.1.3. Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atom in the oxazolidine ring is readily protonated, making positive ion mode suitable.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z 130.1 (M+H)+Corresponds to the protonated molecule.
Product Ion (Q3) To be determined by infusion and fragmentation studies.A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.
Collision Energy To be optimized for the specific instrument and analyte.The energy required to induce fragmentation of the precursor ion.
Method Validation (per ICH Q2(R2) Guidelines)[1][3]
  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. A linear regression should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should be <15%.[4]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Secondary/Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Selection: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15][16] Given the inferred volatility of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, GC-MS serves as an excellent orthogonal method to HPLC-MS/MS. Orthogonal methods use different separation principles, providing a higher degree of confidence in the analytical results.

Experimental Protocol: GC-MS

3.1.1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-MS/MS method, but use a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions in ethyl acetate to create calibration standards (e.g., 10 ng/mL to 2000 ng/mL).

  • Sample Preparation (from a non-aqueous matrix):

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the analyte.

    • Filter the sample through a 0.22 µm syringe filter before injection.

3.1.2. GC Conditions:

ParameterConditionRationale
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Oven Temperature Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient is necessary to separate compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.

3.1.3. Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.Full scan is used for initial identification, while SIM mode enhances sensitivity for quantification by monitoring specific ions.
Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and the MS.

Data Presentation and Visualization

Summary of Quantitative Method Parameters
ParameterHPLC-MS/MSGC-MS
Linear Range 1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%85 - 115%
Precision (% CV) < 15%< 15%
LOQ ~1 ng/mL~10 ng/mL
Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample weigh Weighing & Dissolution start->weigh dilute Serial Dilution weigh->dilute Standards extract Extraction/Precipitation weigh->extract Matrix Samples hplc HPLC-MS/MS dilute->hplc gc GC-MS dilute->gc extract->hplc extract->gc integrate Peak Integration hplc->integrate gc->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify validate Validation quantify->validate

Caption: Overall workflow for the quantification of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Principle of HPLC-MS/MS Analysis

hplc_msms cluster_hplc HPLC System cluster_msms Tandem Mass Spectrometer injector Injector column C18 Column injector->column pump Pump pump->injector esi ESI Source column->esi Eluent q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

Caption: Schematic of the HPLC-MS/MS analytical process.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. The primary HPLC-MS/MS method offers high sensitivity and is ideal for complex matrices, while the GC-MS method serves as a valuable orthogonal technique. Adherence to the principles of method validation outlined herein will ensure that the data generated is fit for its intended purpose in research and development settings.

References

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed. (2025, October 1). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. (2024, June 14). [Link]

  • 1H,3H,5H-Oxazolo(3,4-c)oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl) - PubChem. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - ResearchGate. (2025, October 10). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (2022, September 13). [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (2021, March 23). [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma - Semantic Scholar. (2025, October 1). [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). [Link]

  • 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | Chemsrc. (2025, August 25). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (2006, June). [Link]

  • Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed. (2003, August 15). [Link]

  • Chiral-phase capillary gas chromatography and mosquito repellent activity of some oxazolidine derivatives of (+)- and (-)-citronellol - PubMed. (1987, October). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). [Link]

  • (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2025, August 5). [Link]

  • Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC - PubMed Central. (2024, December 4). [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 7). [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). [Link]

  • Oxazole - Wikipedia. [Link]

  • A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin - ijrti. (2019, June). [Link]

  • (PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases - ResearchGate. (2018, February 2). [Link]

  • 71===2026 | Request PDF - ResearchGate. (2025, October 29). [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2020, January 1). [Link]

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Application Notes & Protocols: 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole as a Chiral Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively induce stereoselectivity in metal-catalyzed transformations. Oxazoline-containing ligands have emerged as a privileged class, demonstrating remarkable versatility and efficiency in a wide array of synthetic applications.[1][2][3] This guide focuses on the potential utility of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a structurally rigid and chiral bicyclic oxazoline, as a ligand in organometallic chemistry. While literature directly pertaining to this specific ligand is nascent, this document provides a comprehensive framework based on well-established principles of analogous chiral oxazoline ligands. We present detailed, field-proven protocols for the proposed synthesis of the ligand, the formation of its metal complexes, and its application in a representative catalytic reaction, alongside essential characterization techniques.

Introduction: The Rationale for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Chiral oxazoline ligands are renowned for their modular synthesis, stability, and the high levels of enantioselectivity their metal complexes impart in catalytic reactions.[1][2] The stereogenic center, positioned alpha to the coordinating nitrogen atom, is in close proximity to the metal center, allowing for direct and effective chiral induction.[2] The rigid bicyclic structure of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is anticipated to offer distinct advantages by reducing conformational flexibility. This rigidity can lead to more defined transition states in catalytic cycles, potentially enhancing enantioselectivity and catalytic activity.

The core oxazolo[3,4-c]oxazole scaffold provides two potential coordination sites: the nitrogen of the oxazoline ring and one of the oxygen atoms. The methyl group at the 7a-position introduces a crucial chiral center, directing the stereochemical outcome of reactions catalyzed by its metal complexes.

Potential Advantages:

  • Enhanced Rigidity: The bicyclic system limits bond rotation, leading to a more predictable coordination environment.

  • Strong Chiral Induction: The proximity of the 7a-methyl group to the coordination site is expected to exert significant steric influence.

  • Tunable Electronic Properties: Modifications to the oxazole ring, while not detailed here, could allow for fine-tuning of the ligand's electronic properties.

Ligand Synthesis: A Proposed Pathway

Proposed Synthetic Workflow:

Ligand Synthesis Workflow Start Chiral Amino Alcohol Precursor Step1 Reaction with Acylating Agent Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Ligand 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Step2->Ligand

Caption: Proposed synthetic workflow for the target ligand.

Protocol 1: Synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

This protocol is a generalized procedure based on common methods for oxazoline synthesis.

Materials:

  • (S)-2-amino-2-methyl-1,3-propanediol (or its enantiomer)

  • An appropriate orthoester (e.g., triethyl orthoformate)

  • Anhydrous solvent (e.g., toluene)

  • Catalytic amount of a weak acid (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino diol in anhydrous toluene.

  • Reagent Addition: Add the orthoester (1.1 equivalents) to the solution, followed by a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. The reaction typically proceeds via the formation of an intermediate that subsequently cyclizes.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can hydrolyze the orthoester and interfere with the cyclization.

  • Acid Catalyst: Protonates the orthoester, facilitating the reaction with the hydroxyl groups of the amino diol.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Preparation of Organometallic Complexes

The formation of metal complexes with chiral oxazoline ligands is typically straightforward, often involving the reaction of the ligand with a suitable metal salt.[6] The resulting complexes can be used in situ or isolated and characterized.[6]

Complex Formation Workflow:

Complex Formation Ligand Ligand Solution Mixing Mixing & Stirring Ligand->Mixing Metal_Salt Metal Salt Solution Metal_Salt->Mixing Complex Metal-Ligand Complex Mixing->Complex

Caption: General workflow for the formation of a metal-ligand complex.

Protocol 2: General Procedure for the Synthesis of a Copper(II) Complex

This protocol describes the formation of a representative copper(II) complex. Similar procedures can be adapted for other metals like iron, palladium, or zinc.[7][8]

Materials:

  • 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) chloride (CuCl₂)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere reaction setup

Procedure:

  • Ligand Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ligand (1.0-1.1 equivalents) in the chosen anhydrous solvent.

  • Metal Salt Addition: In a separate Schlenk flask, dissolve the copper(II) salt (1.0 equivalent) in the same anhydrous solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution at room temperature with vigorous stirring. A color change is often indicative of complex formation.

  • Reaction: Stir the resulting solution at room temperature for 1-2 hours to ensure complete complexation.

  • Use or Isolation: The resulting metal-ligand complex solution can be used directly for catalysis. Alternatively, the solvent can be removed under vacuum to yield the solid complex, which can be further purified by recrystallization if necessary.

Self-Validating System:

  • The formation of the complex can often be visually confirmed by a distinct color change.

  • Spectroscopic analysis (UV-Vis, NMR) of the resulting solution should show shifts in the signals corresponding to the ligand, confirming its coordination to the metal center.

Application in Asymmetric Catalysis: A Representative Protocol

Metal-oxazoline complexes are powerful catalysts for a variety of asymmetric transformations.[3][9] The following protocol details a representative application in an asymmetric Diels-Alder reaction, a fundamental carbon-carbon bond-forming reaction.

Protocol 3: Asymmetric Diels-Alder Reaction

Materials:

  • The prepared Copper(II)-[7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole] complex

  • N-acryloyl-2-oxazolidinone (dienophile)

  • Cyclopentadiene (diene)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere reaction setup

  • Low-temperature cooling bath (e.g., -78 °C, dry ice/acetone)

Procedure:

  • Catalyst Preparation: Prepare the chiral catalyst solution as described in Protocol 2 (typically 5-10 mol%).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the catalyst solution. Cool the flask to the desired reaction temperature (e.g., -78 °C).

  • Substrate Addition: Add the N-acryloyl-2-oxazolidinone to the cooled catalyst solution and stir for 15-30 minutes to allow for coordination.

  • Diene Addition: Add freshly distilled cyclopentadiene to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding a small amount of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Causality and Expected Outcome: The chiral environment created by the metal-ligand complex forces the dienophile to approach the diene from a specific face, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. The rigidity of the 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole ligand is expected to create a well-defined chiral pocket, potentially resulting in high enantioselectivity.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.[10][11]

Data Presentation:

Technique Purpose for Ligand Purpose for Metal Complex Expected Observations
¹H and ¹³C NMR Confirm structure and purityConfirm ligand coordinationShifts in proton and carbon signals of the ligand upon coordination to the metal center.[10]
Mass Spectrometry Determine molecular weightDetermine molecular weight and confirm compositionObservation of the molecular ion peak corresponding to the expected mass of the ligand or complex.
FT-IR Spectroscopy Identify functional groupsObserve changes in vibrational modes upon coordinationShifts in the C=N and C-O stretching frequencies of the oxazoline ring.
X-ray Crystallography Determine solid-state structureDetermine precise geometry and coordination modeProvides unambiguous proof of the molecular structure and stereochemistry.[9][12]
Chiral HPLC/GC Determine enantiomeric purity(For catalytic product)Separation of enantiomers to determine the enantiomeric excess (e.e.).

Conclusion

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its rigid bicyclic framework is a desirable feature for creating highly organized and effective catalytic systems. The protocols outlined in this guide, derived from extensive knowledge of related chiral oxazoline chemistry, provide a solid foundation for researchers to synthesize this ligand, prepare its organometallic complexes, and evaluate their catalytic potential in a variety of important asymmetric transformations. Further investigation into this and structurally related ligands is poised to contribute valuable new tools to the field of organometallic chemistry and drug development.

References

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714.
  • Gant, T. G., & Meyers, A. I. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6359-6436.
  • Ghosh, A. K., et al. (2003). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 14(22), 3465-3512.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Ollevier, T. (2016). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 6(1), 33-45.
  • Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5038-5049.
  • Singh, P., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
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  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Ito, K., et al. (2000). Synthesis and X-ray Crystal Structures of Bis(oxazolinyl)phenyl-Derived Chiral Palladium(II) and Platinum(II) and -(IV) Complexes and Their Use in the Catalytic Asymmetric Aldol-Type Condensation of Isocyanides and Aldehydes. Organometallics, 19(25), 5346-5355.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Chemistry LibreTexts. (2024). 10.4: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Acar, Ç., et al. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(12), 18365-18377.
  • Reddy, B. V. S., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(5), 4265-4275.
  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1591.
  • Abel, E. W., et al. (2003). Oxazoline chemistry — Part IV: Synthesis and characterization of oxazoline complexes of the zinc halides. Inorganica Chimica Acta, 342, 43-50.
  • Reddy, T. J., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Indian Journal of Geo-Marine Sciences, 45(7), 898-929.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 1(4), 213-220.

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The Oxazole Scaffold: A Versatile Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse, specific interactions with a multitude of biological targets, including enzymes and receptors.[1][2] This has led to the development of a vast library of oxazole-containing compounds with a wide spectrum of therapeutic applications.[3] Clinically significant drugs such as the anti-inflammatory agent Oxaprozin, the antibiotic Linezolid, and numerous investigational compounds for cancer and neurodegenerative diseases feature this privileged structure.[1][3] This technical guide provides an in-depth exploration of the applications of oxazole derivatives across key therapeutic areas. It details the underlying mechanisms of action, provides field-proven experimental protocols for their synthesis and evaluation, and presents quantitative data to illuminate structure-activity relationships, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Oxazole Moiety

The oxazole nucleus is a vital structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[4] Its planarity, combined with the presence of both hydrogen bond donors and acceptors, allows it to function as a bioisostere for other chemical groups, such as esters and amides, while offering improved metabolic stability. The versatility of the oxazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its interaction with a specific biological target.[1] This inherent "tunability" is a primary reason for its prevalence in drug discovery programs targeting a wide array of pathologies, including cancer, infectious diseases, inflammation, and neurological disorders.[3][5]

Anticancer Applications: Targeting Cellular Proliferation and Survival

Oxazole derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7][8] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like protein kinases and topoisomerases to the disruption of cytoskeletal components essential for cell division.[6]

Mechanism of Action: Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division. Certain oxazole-containing molecules, developed as analogs of natural products like Combretastatin A-4, function as potent inhibitors of tubulin polymerization.[6][9] By binding to the colchicine site on β-tubulin, these agents prevent the assembly of α- and β-tubulin subunits into microtubules.[6][9] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[10]

Workflow: Oxazole-Mediated Tubulin Inhibition Leading to Apoptosis

cluster_inhibition Oxazole Oxazole Derivative (e.g., CA-4 Analog) Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds to Polymerization Microtubule Polymerization Oxazole->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Oxazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes representative data for hypothetical oxadiazole derivatives (a closely related heterocycle often studied in parallel) to illustrate common SAR principles.[11][12]

Compound IDR1 Group (Position 2)R2 Group (Position 5)IC50 (µM) vs. MCF-7 (Breast Cancer)
OXA-01 Phenyl4-Methoxyphenyl15.7
OXA-02 Phenyl3,4,5-Trimethoxyphenyl5.9
OXA-03 2-Furyl4-Fluorophenyl9.8
OXA-04 Phenyl4-Chlorophenyl18.3

Data is illustrative, compiled from general findings in sources like[13].

Analysis: The presence of multiple methoxy groups on the phenyl ring at R2 (OXA-02 vs. OXA-01) often enhances activity, a feature common in tubulin inhibitors mimicking Combretastatin A-4. Halogen substitution can have variable effects (OXA-03 vs. OXA-04), highlighting the delicate balance of electronic and steric factors in receptor binding.

Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Oxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[16]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[14][17] The appearance of a purple precipitate will be visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[17] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Applications: Modulation of the Arachidonic Acid Cascade

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. The oxazole derivative Oxaprozin is a clinically used NSAID for treating conditions like osteoarthritis and rheumatoid arthritis.[4]

Mechanism of Action: COX-1 and COX-2 Inhibition

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[18] By blocking both isoforms, Oxaprozin reduces the production of prostaglandins, thereby mitigating the inflammatory response.[18][19]

Pathway: NSAID (Oxaprozin) Inhibition of Prostaglandin Synthesis

cluster_inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs Conversion COX COX-1 / COX-2 Enzymes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Oxaprozin Oxaprozin Oxaprozin->COX

Caption: Oxaprozin blocks COX enzymes, preventing the synthesis of inflammatory prostaglandins.

Comparative Efficacy

Clinical studies have demonstrated that Oxaprozin has efficacy comparable to other standard NSAIDs like diclofenac and ibuprofen in managing musculoskeletal conditions.[20] Its notably long half-life allows for convenient once-daily dosing, which can improve patient compliance.[19]

NSAIDTypical Dosing FrequencyHalf-life (hours)Primary COX Selectivity
Oxaprozin Once daily~50COX-1 / COX-2
Ibuprofen 3-4 times daily~2COX-1 / COX-2
Diclofenac 2-3 times daily~1-2Slightly COX-2 selective
Celecoxib 1-2 times daily~11COX-2 selective

Data compiled from general pharmacological sources.

Antimicrobial Applications: Halting Bacterial Protein Synthesis

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of new classes of antibiotics. The oxazolidinone class, of which the oxazole-containing drug Linezolid is a key member, represents a significant advancement in this area.[21]

Mechanism of Action: Inhibition of the Initiation Complex

Linezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[][23] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[21][23] This binding site is located at the peptidyl transferase center (PTC). By occupying this site, Linezolid prevents the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis where the 50S subunit, the 30S subunit, initiator tRNA, and mRNA assemble.[3][23] This unique mechanism means there is little cross-resistance with other classes of protein synthesis inhibitors.

Mechanism: Linezolid's Inhibition of Bacterial Ribosome Function

cluster_ribosome Bacterial Ribosome cluster_inhibition S50 50S Subunit (23S rRNA) Complex Functional 70S Initiation Complex S30 30S Subunit Linezolid Linezolid Linezolid->S50 Binds to Linezolid->Complex tRNA Initiator tRNA mRNA mRNA Protein Protein Synthesis Complex->Protein Initiates

Caption: Linezolid binds the 50S ribosomal subunit, preventing the assembly of the 70S initiation complex.

Protocol: Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[24][25] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition."

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture (e.g., Staphylococcus aureus) adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Oxazole derivative solution (at known concentration)

  • Positive control (e.g., Linezolid or Amoxicillin solution)

  • Negative control (solvent/vehicle, e.g., DMSO)

  • Incubator (35-37°C)

  • Calipers or ruler

Step-by-Step Methodology:

  • Prepare Agar Plates: Pour molten, sterile MHA into Petri dishes and allow them to solidify completely in a sterile environment.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized bacterial inoculum.[26] Press and rotate the swab firmly against the inside of the tube above the liquid level to remove excess fluid.[26] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[26]

  • Create Wells: Using a sterile cork borer, punch uniform wells into the agar.[27] Carefully remove the agar plugs.

  • Load Compounds: Pipette a fixed volume (e.g., 100 µL) of the oxazole test solution, positive control, and negative control into separate wells.[27]

  • Incubation: Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar. Invert the plates and incubate at 35-37°C for 18-24 hours.[27]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.[27] The diameter is measured in millimeters (mm).

CompoundConc. (µ g/well )Zone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)
OXB-01 10017-
OXB-02 1002212
Amoxicillin 10289
Mefenamic Acid 100814

Data is representative, compiled from general findings in sources like[28]. A '-' indicates no measurable zone of inhibition.

Neuroprotective Applications: Combating Neurodegeneration

Emerging research highlights the potential of oxazole (particularly benzoxazole) derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[29] These compounds can modulate complex signaling pathways involved in neuronal survival and inflammation.

Mechanism of Action: Modulation of the Akt/GSK-3β Pathway

Glycogen synthase kinase-3β (GSK-3β) is an enzyme implicated in the hyperphosphorylation of tau protein (a hallmark of Alzheimer's disease) and in promoting apoptosis and inflammation.[2][29] The Akt (Protein Kinase B) signaling pathway is a pro-survival pathway that, when activated, phosphorylates and inactivates GSK-3β.[5] Certain neuroprotective oxazole derivatives have been shown to promote the phosphorylation of Akt. This leads to the downstream inactivation of GSK-3β, which in turn reduces tau hyperphosphorylation and suppresses apoptotic and inflammatory signaling, thereby protecting neurons from damage.[29]

Pathway: Neuroprotective Action via Akt/GSK-3β Modulation

Oxazole Neuroprotective Benzoxazole Akt Akt Oxazole->Akt Promotes Phosphorylation pAkt p-Akt (Active) GSK3b GSK-3β (Active) pAkt->GSK3b Phosphorylates (Inactivates) pGSK3b p-GSK-3β (Inactive) pTau Hyperphosphorylated Tau GSK3b->pTau Hyperphosphorylates Survival Neuronal Survival pGSK3b->Survival Promotes Tau Tau Protein

Caption: Benzoxazoles can activate the pro-survival Akt pathway, leading to the inactivation of GSK-3β.

Synthetic Protocols: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[5][30]

Workflow and Rationale

The reaction is typically carried out under dehydrating acidic conditions (e.g., using concentrated sulfuric acid or polyphosphoric acid). The α-acylamino ketone first undergoes enolization. The enol oxygen then attacks the amide carbonyl carbon, followed by dehydration to form the aromatic oxazole ring. This method is valued for its reliability and the accessibility of the starting materials.

Workflow: Robinson-Gabriel Oxazole Synthesis

Start α-Acylamino Ketone Cyclization Intramolecular Cyclization Start->Cyclization Reagent Dehydrating Acid (e.g., H₂SO₄, PPA) Reagent->Cyclization Promotes Dehydration Dehydration Cyclization->Dehydration Product 2,5-Disubstituted Oxazole Dehydration->Product

Caption: The Robinson-Gabriel synthesis proceeds via acid-catalyzed cyclization and dehydration.

General Experimental Protocol

Caution: This reaction involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.

  • Reactant Setup: Place the α-acylamino ketone (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Carefully add the dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to the flask. The amount will vary depending on the scale and specific substrate.

  • Heating: Heat the reaction mixture with stirring to the required temperature (often between 100-150°C) for a period of 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until it reaches a neutral or slightly basic pH. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

The oxazole scaffold continues to demonstrate its immense value in medicinal chemistry.[1] Its structural and electronic attributes make it a privileged core for interacting with a diverse range of biological targets. From established drugs to cutting-edge investigational agents, oxazole derivatives are at the forefront of the fight against cancer, infectious diseases, inflammation, and neurodegeneration. Future research will undoubtedly focus on the development of novel, more selective oxazole-based compounds through advanced synthetic methodologies, computational drug design, and a deeper understanding of their mechanisms of action. The continued exploration of this versatile heterocycle promises to yield the next generation of innovative therapeutics.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting. Available at: [Link]

  • PubChem. (n.d.). Oxaprozin. National Center for Biotechnology Information. Available at: [Link]

  • Al-Obaidi, A. M. J., Al-Rawi, W. J. A., & Al-Amiery, A. A. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Zhang, L., et al. (2020). The Akt/glycogen synthase kinase-3β pathway participates in the neuroprotective effect of interleukin-4 against cerebral ischemia/reperfusion injury. Neural Regeneration Research. Available at: [Link]

  • Swain, S. M., et al. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). The IC 50 values of synthesized novel oxadiazole compounds, CAPE, and... [Data set]. Available at: [Link]

  • American Society for Microbiology. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. ASM.org. Available at: [Link] (Note: This is a general protocol, specific details can be found in other cited sources)

  • Zhu, X., et al. (2015). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Scientific Reports. Available at: [Link]

  • Zhang, X., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. Available at: [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Journal of Organic Chemistry. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. ACS Publications. Available at: [Link]

  • Miceli, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Oxaprozin? Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial activity data of the compounds 2 and 3a-j: zone of inhibition in mm [Data set]. Available at: [Link]

  • MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI.com. Available at: [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.com. Available at: [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f [Data set]. Available at: [Link]

  • Serni, U. (2007). Oxaprozin: kinetic and dynamic profile in the treatment of pain. Acta Biomedica. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Linezolid? Synapse. Available at: [Link]

  • MDPI. (n.d.). Recent Advances on the Role of GSK3β in the Pathogenesis of Amyotrophic Lateral Sclerosis. MDPI.com. Available at: [Link]

  • Wang, Z., et al. (2016). GSK-3β Inhibition Induced Neuroprotection, Regeneration, and Functional Recovery after Intracerebral Hemorrhagic Stroke. Journal of Neuroscience. Available at: [Link]

  • Wang, L., et al. (2018). Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay [Image]. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link] (Note: Link may be illustrative of a general protocol source).

  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI.com. Available at: [Link]

  • Wilson, D. N., et al. (2015). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mylan Institutional. (n.d.). Clinical Profile: Oxaprozin 600mg Tablets. MylanInstitutional.com. Available at: [Link]

  • ResearchGate. (n.d.). The Robinson-Gabriel synthesis for oxazole [Image]. Available at: [Link]

  • Frontiers. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. BRIAC. Available at: [Link]

  • ResearchGate. (2002). (PDF) Linezolid Is a Specific Inhibitor of 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. eijppr.com. Available at: [Link]

  • Provost & Wallert Research. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Available at: [Link]

  • Wiley Online Library. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization-An Update. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this bicyclic oxazolidine. Our aim is to provide practical, experience-driven advice to help you navigate potential side reactions and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is typically achieved through the condensation reaction of 2-amino-2-methyl-1-propanol with formaldehyde. This reaction, while seemingly straightforward, is susceptible to several side reactions and impurities due to the high reactivity of formaldehyde and the bifunctional nature of the amino alcohol. This guide will delve into the mechanistic nuances of the reaction and provide robust troubleshooting strategies.

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_product Main Product r1 2-Amino-2-methyl-1-propanol p1 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole r1->p1 Condensation r2 Formaldehyde (2 eq.) r2->p1

Figure 1. Synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole?

A1: The most prevalent and direct method is the condensation of 2-amino-2-methyl-1-propanol with two equivalents of formaldehyde. This reaction is typically performed in a suitable solvent, and often without a catalyst, although reaction conditions can be optimized to improve yield and purity.

Q2: Why is the stoichiometry of formaldehyde critical in this synthesis?

A2: Formaldehyde is a highly reactive electrophile. An excess can lead to the formation of various side products, including polymers and other condensation products. Insufficient formaldehyde will result in incomplete reaction and the presence of unreacted starting material or mono-oxazolidine intermediates. Therefore, precise control of the stoichiometry is crucial for a clean reaction.

Q3: What are the key intermediates in this reaction?

A3: The reaction proceeds through the formation of hemiaminal and monocyclic oxazolidine intermediates. The initial reaction of the primary amine with formaldehyde forms a hemiaminal, which can then cyclize to a 5,5-dimethyl-1,3-oxazolidine. A second equivalent of formaldehyde reacts with the secondary amine of this intermediate to form the bicyclic product.

Q4: Is the product, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, stable?

A4: Oxazolidines, in general, are susceptible to hydrolysis, which is the reverse of their synthesis. The stability of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is pH-dependent. It is more stable under neutral to slightly basic conditions and will hydrolyze in the presence of water, especially under acidic conditions, to regenerate the starting amino alcohol and formaldehyde.[1] For long-term storage, it is recommended to keep the product in a dry, inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and characterization of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products.

Potential Causes and Solutions:

Cause Explanation Solution
Incorrect Stoichiometry An incorrect molar ratio of 2-amino-2-methyl-1-propanol to formaldehyde is a common cause of low yields.Ensure accurate measurement of both reactants. It is advisable to use a standardized solution of formaldehyde.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures, while higher temperatures can promote side reactions and decomposition.Empirically determine the optimal temperature. Start with room temperature and gradually increase if the reaction is slow, monitoring the product formation by TLC or GC.
Inadequate Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress over time to determine the point of maximum product formation before significant side product accumulation occurs.
Hydrolysis During Workup The product can hydrolyze back to the starting materials if exposed to acidic aqueous conditions during extraction or purification.[1]Use neutral or slightly basic (e.g., saturated sodium bicarbonate solution) aqueous washes. Minimize contact time with water.
Problem 2: Presence of Significant Impurities

Symptoms:

  • NMR or GC-MS analysis reveals the presence of unexpected peaks in the final product.

  • The isolated product is an oil or a discolored solid.

Potential Side Reactions and Their Identification:

G main 2-Amino-2-methyl-1-propanol + Formaldehyde product 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole (Desired Product) main->product Desired Pathway (2 eq. Formaldehyde) side1 Monocyclic Oxazolidine (Intermediate/Impurity) main->side1 Insufficient Formaldehyde side2 N,N'-methylenebis(oxazolidine) (Dimeric Impurity) main->side2 Side Reaction side3 Polymeric byproducts main->side3 Excess Formaldehyde side4 Unreacted Starting Material main->side4 Incomplete Reaction

Figure 2. Potential reaction pathways leading to impurities.

  • Monocyclic Oxazolidine: This can form if less than two equivalents of formaldehyde are used or if the reaction is incomplete. It can be identified by the presence of an N-H proton in the 1H NMR spectrum.

  • N,N'-methylenebis(oxazolidine) type structures: These dimeric structures can form from the reaction of the monocyclic oxazolidine intermediate with another molecule of the amino alcohol and formaldehyde.

  • Polymeric Byproducts: Formaldehyde can self-polymerize or react with the product to form complex polymeric materials, especially under harsh conditions (e.g., high temperature, prolonged reaction times). These are often observed as a baseline "hump" in NMR spectra or as a non-volatile residue.

Purification Strategies:

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For small-scale preparations or for removing polar impurities, column chromatography on silica gel or alumina can be employed. A non-polar eluent system is recommended to minimize hydrolysis on the stationary phase.

Problem 3: Difficulty in Product Characterization

Symptoms:

  • NMR spectra are complex and difficult to interpret.

  • Broad peaks are observed in the NMR spectrum.

Causality and Solutions:

  • Dynamic Equilibrium: The presence of moisture can lead to a dynamic equilibrium between the bicyclic product, its hydrolyzed forms, and intermediates. This can result in peak broadening in the NMR spectrum.

    • Solution: Ensure the NMR sample is completely dry. Use a deuterated solvent from a fresh, sealed bottle and consider adding molecular sieves to the NMR tube.

  • Conformational Isomers: The bicyclic ring system may exist as a mixture of conformational isomers, which can lead to complex NMR spectra, especially at room temperature.

    • Solution: Variable temperature (VT) NMR studies can be helpful. At lower temperatures, the rate of conformational exchange may slow down, leading to sharper signals for individual conformers. Conversely, at higher temperatures, the exchange may become rapid on the NMR timescale, resulting in averaged, sharper signals.

Expected Spectroscopic Data for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole:

Technique Expected Features
1H NMR Signals corresponding to the methyl group, the methylene protons of the oxazolidine rings, and the methylene bridge. The absence of an N-H proton signal is a key indicator of product formation.
13C NMR Resonances for the quaternary carbon, the methyl carbon, and the methylene carbons of the heterocyclic rings.
IR Spectroscopy C-O and C-N stretching frequencies characteristic of the oxazolidine rings. Absence of N-H and O-H stretching bands from the starting material.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C6H11NO2, M.W. 129.16 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent (e.g., methanol, toluene), add formaldehyde (2.0 eq, typically as a 37% aqueous solution) dropwise at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • If an aqueous solution of formaldehyde was used, perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purity Assessment by 1H NMR
  • Dissolve a small amount of the purified product in a dry deuterated solvent (e.g., CDCl3, C6D6).

  • Acquire a 1H NMR spectrum.

  • Integrate the signals and compare the ratios to the expected structure.

  • Look for the absence of a broad singlet corresponding to the N-H proton of the monocyclic intermediate and the characteristic signals of the starting amino alcohol.

References

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.
  • Wikipedia contributors. (2023). Oxazolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

stability of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this bicyclic oxazolidine.

Introduction to the Stability of the Oxazolo[3,4-c]oxazole Core

The 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole scaffold is a bicyclic system containing two fused oxazolidine rings. A key chemical feature of oxazolidines is their potential for hydrolysis, which is essentially the reverse of the condensation reaction used for their synthesis.[1] This susceptibility to ring-opening is highly dependent on the pH of the environment. Understanding the stability of this core structure under various conditions is critical for designing robust experiments, interpreting results accurately, and ensuring the integrity of your compounds.

This guide will address common questions and troubleshooting scenarios related to the stability of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole under both acidic and basic conditions.

Troubleshooting Guide: Stability Under Acidic Conditions

Question 1: I am observing unexpected degradation of my 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole derivative in a solution buffered at pH 5. What is the likely cause?

Answer: The degradation you are observing is most likely due to acid-catalyzed hydrolysis of the oxazolidine ring system. Oxazolidines are known to be susceptible to ring-opening in the presence of acid.[1] The mechanism involves the protonation of the ring oxygen or nitrogen, which weakens the C-O bond and facilitates nucleophilic attack by water. This process is generally faster at lower pH values.

Causality Explained: The lone pairs of electrons on the nitrogen and oxygen atoms in the oxazolidine rings can be protonated by an acid. This protonation makes the adjacent carbon atom more electrophilic and thus more susceptible to attack by a water molecule. The subsequent ring-opening cascade leads to the formation of the parent amino alcohol and the corresponding aldehyde or ketone. For the 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole core, this would result in the cleavage of one or both of the fused rings.

Troubleshooting Steps:

  • pH Confirmation: Double-check the pH of your solution. Even seemingly neutral solutions can become acidic due to dissolved gases like CO2 or acidic functional groups on other molecules in your mixture.

  • Buffer Effects: Be aware that some buffer components can actively participate in the hydrolysis, a phenomenon known as general acid-base catalysis.[2] Consider using a buffer system with minimal catalytic activity.

  • Solvent Choice: If your experimental conditions allow, consider using a less protic solvent to reduce the availability of protons for catalysis.

  • Temperature Control: Hydrolysis reactions are typically accelerated at higher temperatures. If possible, conduct your experiment at a lower temperature to minimize degradation.

Question 2: How does the 7a-methyl group influence the stability of the molecule under acidic conditions?

Answer: The 7a-methyl group is an electron-donating group. Its presence can have a modest stabilizing effect on the adjacent carbocation-like transition state that forms during acid-catalyzed hydrolysis. However, the overall susceptibility of the oxazolidine rings to acid-catalyzed cleavage remains the dominant factor. While the methyl group might slightly slow down the rate of hydrolysis compared to an unsubstituted analogue, the compound should still be considered acid-labile.

Studies on substituted oxazolidines have shown that the electronic nature of substituents plays a significant role in their stability.[3] While electron-withdrawing groups can accelerate hydrolysis, electron-donating groups like methyl may have a less pronounced, potentially stabilizing, effect.

Visualizing Acid-Catalyzed Hydrolysis

Below is a diagram illustrating the proposed mechanism for the acid-catalyzed ring-opening of the 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole core.

AcidHydrolysis Start 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole Protonation Protonated Intermediate (on O or N) Start->Protonation + H+ RingOpening Ring-Opened Carbocation Intermediate Protonation->RingOpening Ring Opening WaterAttack Addition of Water RingOpening->WaterAttack + H2O Product Hydrolyzed Product (Amino Alcohol + Aldehyde) WaterAttack->Product - H+ StabilityWorkflow Prep Prepare Compound Stock and Buffer Solutions Spike Spike Compound into Buffer Prep->Spike T0 Analyze T0 Sample (HPLC/NMR) Spike->T0 Incubate Incubate at Desired Temperature Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample t = 1, 2, 4, 8, 24h Analyze Analyze Samples Sample->Analyze Data Plot % Remaining vs. Time Analyze->Data

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to the Obscure 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial inquiry into the performance of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole as a chiral auxiliary has yielded limited publicly available data on its application and efficacy in asymmetric synthesis. This guide, therefore, pivots to a comprehensive comparison of well-established and extensively documented chiral auxiliaries that serve as the bedrock of modern asymmetric synthesis. By understanding the principles, applications, and limitations of these stalwart auxiliaries, researchers can make informed decisions for their synthetic challenges.

Introduction: The Logic of Chiral Auxiliaries

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are chiral molecules that are reversibly attached to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. The newly formed stereocenter is created under the influence of the chiral auxiliary, which is then cleaved to afford the desired enantiomerically enriched product.

The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The auxiliary must effectively bias the reaction to produce one diastereomer in high excess.

  • Reliable and Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction conditions.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization or decomposition of the product.

  • Availability and Recyclability: For practical applications, the auxiliary should be readily available in both enantiomeric forms and ideally recyclable to reduce costs.

This guide will now delve into a comparative analysis of three of the most successful classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Auxiliaries.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Alkylation and Aldol Reactions

Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[1] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' oxazolidinones stems from a combination of steric and electronic factors. Upon N-acylation of the oxazolidinone, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the enolate in a rigid, planar conformation. The substituent on the oxazolidinone (e.g., isopropyl, phenyl, or benzyl) then effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Caption: Chelation-controlled stereodirection in Evans' oxazolidinone enolates.

Performance and Applications

Evans' auxiliaries consistently provide high levels of diastereoselectivity (often >99:1) in a wide range of reactions, including:

  • Asymmetric Alkylation: The enolates of N-acyloxazolidinones undergo highly diastereoselective alkylation with various alkyl halides.[2]

  • Asymmetric Aldol Reactions: Boron enolates of N-acyloxazolidinones react with aldehydes to give syn-aldol products with excellent stereocontrol.[3]

  • Asymmetric Michael Additions: These auxiliaries are effective in directing the conjugate addition of enolates to α,β-unsaturated systems.

Cleavage Conditions

A key advantage of Evans' auxiliaries is the variety of mild conditions under which they can be cleaved to reveal different functional groups:

  • To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide is a common method.[4]

  • To Alcohols: Reduction with lithium borohydride or lithium aluminum hydride.

  • To Aldehydes: Reduction with diisobutylaluminium hydride (DIBAL-H).

  • To Esters: Alcoholysis with a Lewis acid or base catalyst.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add LDA dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C and stir for several hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the product by column chromatography.

  • Cleavage: Dissolve the alkylated product in a mixture of THF and water, cool to 0 °C, and add an excess of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete, then work up to isolate the chiral carboxylic acid.

Oppolzer's Sultams: Robust Auxiliaries for a Broad Range of Transformations

Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful and widely used chiral auxiliary.[5] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of stereocontrol in various reactions.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, the stereodirecting power of Oppolzer's sultam relies on the formation of a rigid chelated intermediate. The enolates of N-acylsultams adopt a conformation where the camphor skeleton effectively blocks one face of the enolate, directing the electrophile to the opposite side. The sulfonyl group plays a crucial role in the chelation and conformational rigidity.

Caption: Steric hindrance dictating the stereochemical outcome in Oppolzer's sultam derivatives.

Performance and Applications

Oppolzer's sultams are known for their high crystallinity, which often facilitates purification by recrystallization. They are effective in a broad array of asymmetric transformations:

  • Diels-Alder Reactions: N-acryloylsultams are excellent dienophiles in asymmetric Diels-Alder reactions.[6]

  • Conjugate Additions: They provide high stereocontrol in the addition of nucleophiles to N-enoylsultams.

  • Aldol Reactions: Similar to Evans' auxiliaries, they can be used to direct aldol reactions with high diastereoselectivity.[7]

  • Hydrogenations: Asymmetric hydrogenation of N-enoylsultams proceeds with high facial selectivity.[8]

Cleavage Conditions

The sulfonamide linkage in Oppolzer's sultam derivatives is robust, which can be both an advantage (stability) and a disadvantage (harsher cleavage conditions). Common cleavage methods include:

  • Hydrolysis: Saponification with lithium hydroxide.

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride or samarium iodide.

  • Transamidation: Reaction with other amines.

Meyers' Chiral Auxiliaries: Versatility in Asymmetric C-C Bond Formation

The Meyers' chiral auxiliaries, which include chiral oxazolines and bicyclic lactams, are particularly useful for the asymmetric synthesis of chiral carboxylic acids, aldehydes, and ketones.[9][10]

Mechanism of Stereocontrol

In the case of chiral oxazolines, deprotonation α to the oxazoline ring generates a lithiated species that is stabilized by chelation to the nitrogen atom. The substituent on the chiral center of the oxazoline then directs the incoming electrophile to the less hindered face. Meyers' bicyclic lactams operate on a similar principle of forming a rigid, chelated enolate where one face is sterically shielded.[9]

Caption: Chelation and steric hindrance guiding electrophilic attack in Meyers' chiral oxazoline system.

Performance and Applications

Meyers' auxiliaries have been successfully applied to the synthesis of a wide variety of chiral compounds:

  • Asymmetric Synthesis of Carboxylic Acids: Alkylation of chiral oxazolines followed by hydrolysis affords enantiomerically enriched α-substituted carboxylic acids.

  • Asymmetric Synthesis of Aldehydes and Ketones: The oxazoline can be readily converted to these carbonyl compounds.

  • Synthesis of Quaternary Stereocenters: Meyers' bicyclic lactams are particularly effective for the construction of challenging quaternary stereocenters.[9]

Cleavage Conditions

The cleavage of Meyers' auxiliaries is generally straightforward:

  • Oxazolines: Mild acidic hydrolysis cleaves the oxazoline to reveal the carboxylic acid. The amino alcohol auxiliary can often be recovered.

  • Bicyclic Lactams: Reductive cleavage or hydrolysis can be employed to release the desired product.

Comparative Summary

Chiral AuxiliaryTypical ApplicationsAdvantagesLimitations
Evans' Oxazolidinones Alkylations, aldol reactions, conjugate additionsHigh diastereoselectivity, predictable stereochemistry, mild cleavage conditions, well-studiedCan be expensive, cleavage can sometimes be difficult for sterically hindered substrates.[11]
Oppolzer's Sultams Diels-Alder reactions, conjugate additions, aldol reactions, hydrogenationsHigh diastereoselectivity, crystalline derivatives aid purification, robustHarsher cleavage conditions may be required, less versatile cleavage options compared to Evans' auxiliaries.
Meyers' Auxiliaries Synthesis of chiral carboxylic acids, aldehydes, ketones; construction of quaternary stereocentersVersatile for a range of target molecules, good for quaternary centersDiastereoselectivities can be more substrate-dependent than with Evans' or Oppolzer's auxiliaries.

Conclusion

While the utility of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole as a chiral auxiliary remains to be established in the broader scientific literature, researchers have a powerful and well-validated toolkit of existing auxiliaries at their disposal. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' auxiliaries each offer a unique set of advantages and have proven their reliability in the synthesis of complex, stereochemically rich molecules. The choice of auxiliary will ultimately depend on the specific synthetic challenge, including the nature of the substrate and the desired transformation. A thorough understanding of the mechanisms and applications of these established auxiliaries is essential for the rational design of efficient and highly stereoselective synthetic routes.

References

  • Zoltan, E. (2020). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ResearchGate. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Di Mauro, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(15), 11346–11367. [Link]

  • Yuan, C., & Li, Y. (2019). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. Chirality, 31(10), 824-830. [Link]

  • Santa-Cecília, F. V., et al. (2018). (3R,5S,7aS)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. ACS Chemical Neuroscience, 9(8), 1965-1974. [Link]

  • Wang, Z., et al. (2019). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 24(18), 3349. [Link]

  • Evans, D. A., et al. (1981). Asymmetric aldol reactions. 2. Enantioselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Ferreira, M., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Chem. Proc., 14(1), 36. [Link]

  • Vandewalle, M., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 706-715. [Link]

  • Wikipedia contributors. (2023). Camphorsultam. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(37), 8492-8511. [Link]

  • Wang, L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]

  • Siau, W.-Y., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(11), 1836. [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. A. B. A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1434-1440. [Link]

  • Koutentis, P. A., et al. (2022).[1][12][13]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. Molecules, 27(19), 6563. [Link]

  • Pei, J.-P., et al. (2020). Asymmetric organocatalytic multicomponent reactions for efficient construction of bicyclic compounds bearing bisacetal and isoxazolidine moieties. Chemical Communications, 56(84), 12765-12768. [Link]

  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28). YouTube. [Link]

  • Britton, J., et al. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 8(11), 7568-7573. [Link]

  • de Kock, C., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. RSC Advances, 11(43), 26651-26660. [Link]

  • Reddy, L. R., et al. (2005). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Organic Letters, 7(23), 5273-5276. [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of 7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in validating the success of an asymmetric synthesis. This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess of products synthesized using the chiral auxiliary, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, and its structural analogs, such as the widely-used Meyers' bicyclic lactams. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis against other common chiral auxiliaries.

The Role of 7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole in Asymmetric Synthesis

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole belongs to a class of chiral auxiliaries known as bicyclic lactams.[1] These rigid, chiral scaffolds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The inherent chirality of the auxiliary creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other.

One of the most powerful applications of this class of auxiliaries is in the asymmetric alkylation of enolates to generate chiral carboxylic acids and ketones.[3] For instance, the alkylation of an enolate derived from a propionyl imide attached to a Meyers' bicyclic lactam allows for the stereoselective formation of a new stereocenter at the α-position.[4]

Core Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess is fundamentally about distinguishing and quantifying enantiomers.[1] The most established and reliable techniques in the modern organic chemistry laboratory are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for ee determination due to its broad applicability and high accuracy.[5] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to different retention times.[6]

Causality of Separation: The differential interaction between the enantiomers and the CSP is the basis of separation. These interactions can be a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile.[7]

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve crude product in HPLC-grade solvent (e.g., Hexane/IPA) filter Filter through a 0.45 µm syringe filter prep->filter inject Inject sample onto Chiral HPLC column filter->inject separate Isocratic/Gradient elution with mobile phase inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate % ee: |Area1 - Area2| / |Area1 + Area2| * 100 integrate->calculate

Caption: General workflow for ee determination by Chiral HPLC.

Experimental Protocol: ee Determination of a Tetrahydro-indene-dione Derivative

This protocol is adapted for the analysis of products similar to those synthesized using Meyers' bicyclic lactam methodology.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v). The ratio can be optimized to improve resolution.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the crude product in 1 mL of the mobile phase.[8]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

    • Integrate the areas of the two enantiomeric peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Areamajor - Areaminor) / (Areamajor + Areaminor)| x 100.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, separation is achieved using a chiral stationary phase.

Causality of Separation: Chiral GC columns often employ cyclodextrin derivatives as the CSP. The enantiomers of the analyte partition differently into the chiral environment of the cyclodextrin cavities, leading to separation.

Experimental Protocol: ee Determination of an α-Alkylated Ketone

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., Astec Chiraldex B-DM).[9]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C. This program should be optimized for the specific analyte.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or diethyl ether.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Run the temperature program and record the chromatogram.

    • Integrate the peak areas and calculate the ee as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for ee determination, particularly when chromatographic methods are challenging. Enantiomers are spectroscopically indistinguishable in an achiral solvent. Therefore, a chiral environment must be created in the NMR tube. This is typically achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[10][11]

Causality of Signal Differentiation:

  • Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to slightly different chemical shifts for corresponding protons in the two enantiomers.

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent to form a mixture of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra.

Workflow for NMR-based ee Determination:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample Dissolve analyte in NMR solvent (e.g., CDCl3) reagent Add chiral solvating or derivatizing agent sample->reagent acquire Acquire 1H NMR spectrum reagent->acquire identify Identify diastereomerically split signals acquire->identify integrate Integrate the areas of the corresponding signals identify->integrate calculate Calculate % ee from the ratio of the integrals integrate->calculate

Caption: General workflow for ee determination by NMR spectroscopy.

Experimental Protocol: ee Determination using a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: Optically active mandelic acid can be an effective CSA for compounds with hydrogen bond donors or acceptors.[12]

  • NMR Solvent: Deuterated chloroform (CDCl3) or benzene-d6.

  • Procedure:

    • Acquire a standard 1H NMR spectrum of the analyte.

    • In a separate NMR tube, dissolve the analyte and an equimolar amount of the CSA in the NMR solvent.

    • Acquire the 1H NMR spectrum of the mixture.

    • Compare the two spectra to identify signals that have split into two sets of peaks.

    • Carefully integrate the corresponding signals for the two diastereomeric complexes.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio.

Comparison of Enantiomeric Excess Determination Methods

FeatureChiral HPLCChiral GCChiral NMR
Principle Diastereomeric interaction with a chiral stationary phase.[6]Diastereomeric interaction with a chiral stationary phase.Formation of diastereomeric complexes in solution.[10]
Applicability Broad range of compounds.[5]Volatile and thermally stable compounds.Most organic compounds, may require derivatization.
Sensitivity High (µg to ng).Very high (pg to fg).Lower (mg scale).
Resolution Generally good to excellent.Excellent.Variable, depends on the agent and analyte.
Sample Prep. Simple dissolution and filtration.[8]Simple dissolution.May require derivatization.
Analysis Time 10-60 minutes per sample.5-30 minutes per sample.5-15 minutes per sample (after prep).
Quantitation Highly accurate and precise.Highly accurate and precise.Good, but can be affected by peak overlap.
Cost High initial instrument cost, moderate running costs.Moderate initial instrument cost, low running costs.High initial instrument cost, moderate running costs.

Comparison with Alternative Chiral Auxiliaries

The choice of chiral auxiliary is critical for the success of an asymmetric synthesis. While 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole and its analogs are effective, it is important to consider other widely used auxiliaries.

Chiral AuxiliaryKey FeaturesCommon ApplicationsCleavage Conditions
7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole (Meyers' type) Rigid bicyclic lactam structure, high diastereoselectivity in alkylations.[1]Asymmetric synthesis of quaternary carbons, alkaloids, and cyclic ketones.[2][13]Reductive cleavage, hydrolysis.[13]
Evans' Oxazolidinones Readily available from amino acids, versatile for a wide range of reactions.[3]Aldol reactions, alkylations, Michael additions.[14]Hydrolysis (LiOH/H2O2), reduction (LiBH4).
Oppolzer's Sultams Camphor-derived, rigid structure providing high stereocontrol.Diels-Alder reactions, conjugate additions, alkylations.Hydrolysis, reduction.

Expertise in Action: Why Choose 7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole?

The rigid, bicyclic nature of this auxiliary provides a highly predictable and well-defined steric environment around the reaction center. This often translates to exceptionally high levels of diastereoselectivity, particularly in the synthesis of challenging quaternary stereocenters.[2] While Evans' auxiliaries are more broadly used, the Meyers' type lactams can offer superior selectivity for certain substrate classes.

Conclusion: A Self-Validating Approach to Asymmetric Synthesis

The successful application of chiral auxiliaries like 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole hinges on a robust and reliable method for determining the enantiomeric excess of the final product. This guide has outlined the principles and provided practical protocols for the three most common analytical techniques: chiral HPLC, chiral GC, and NMR spectroscopy.

The choice of method will depend on the specific properties of the product, the available instrumentation, and the required level of sensitivity and throughput. For a comprehensive and self-validating workflow, it is often advisable to use an orthogonal method to confirm the results obtained from the primary technique. For instance, an ee determined by chiral HPLC can be confirmed by NMR analysis with a chiral solvating agent. By understanding the causality behind each experimental choice and adhering to rigorous analytical protocols, researchers can confidently assess the stereochemical outcome of their asymmetric transformations.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Meyers, A. I., & Brengel, G. P. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses.
  • Gessner, V. H. (2013). A versatile synthesis of bicyclic lactams from 1,8-naphthalaldehydic acid: an extension of Meyers’ method. ARKIVOC, 2013(4), 413-423.
  • Harada, N. (2010).
  • Tripathy, R., & Prasad, K. R. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(100), 56983-57015.
  • Lead Sciences. (n.d.). 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Griebel, C., et al. (2017). Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][5][6][15]oxadiazol-4-yl) derivatives. Chirality, 29(1), 35-42.

  • Tovar, J. D., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(12), 2976-2983.
  • De Clercq, P. J., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 708-718.
  • Cossy, J., & Belotti, D. (2005). Meyers' bicyclic lactam formation under mild and highly stereoselective conditions. Tetrahedron Letters, 46(10), 1659-1662.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • Chen, Y. (2001). Recent advances in 1H NMR determination of absolute configuration via chiral derivatizing agents.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Organic Letters, 8(8), 1613-1616.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Ferretti, R., et al. (2020).
  • Romo, D., & Meyers, A. I. (1991). Chiral non-racemic bicyclic lactams. Vehicles for the construction of natural and unnatural products containing quaternary carbon centers. Tetrahedron, 47(46), 9503-9569.
  • Layton, S. E. (2001). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington.
  • Weatherwax, A., et al. (2014). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Analytical Chemistry, 86(15), 7578-7584.
  • De Clercq, P. J., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 708-718.
  • Patterson, D., et al. (2013). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 85(21), 10167-10173.
  • Dilly, S., et al. (2023).
  • Pinto, M. M. M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(17), 3171.
  • Daicel. (n.d.). HPLC manual (for chiral HPLC analysis). Retrieved from [Link]

  • Jolly, R. S., et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.

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Molecular Overview: The Structural Significance of 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole in Asymmetric Synthesis

For the modern researcher in drug development and synthetic chemistry, the quest for enantiomerically pure compounds is a constant challenge. The stereochemical architecture of a molecule is intrinsically linked to its biological activity, making stereocontrol a paramount objective. Chiral auxiliaries have long been a reliable tool in this endeavor, offering a robust method for inducing chirality.[1][2] Among the various scaffolds available, those based on the oxazolidinone core have proven to be exceptionally versatile and effective.[3][4]

This guide provides a comprehensive comparison of a specific, conformationally rigid chiral auxiliary, 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole , against other established alternatives. While publicly available experimental data on this particular compound is limited, its unique bicyclic structure allows for a detailed, expert analysis of its potential advantages and disadvantages in the context of modern asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of chiral auxiliary selection and application.

7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole (CAS No: 7747-34-4) is a bicyclic heterocyclic compound with a molecular formula of C₆H₁₁NO₂.[5] Its structure is characterized by two fused five-membered rings, each containing an oxygen and a nitrogen atom. The key feature of this molecule is the methyl group at the 7a bridgehead position, which imparts chirality and acts as a primary stereocontrolling element.

The bicyclic nature of this scaffold locks the molecule into a rigid conformation. This rigidity is a significant departure from the more flexible, monocyclic oxazolidinones, such as the widely used Evans' auxiliaries.[1] This conformational constraint can be hypothesized to offer superior facial discrimination of incoming reagents, potentially leading to higher levels of diastereoselectivity in asymmetric transformations.

cluster_workflow Asymmetric Alkylation Workflow start Start: 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole acylation N-Acylation with Acyl Chloride start->acylation enolate_formation Enolate Formation (LDA or NaHMDS) acylation->enolate_formation alkylation Alkylation with Electrophile enolate_formation->alkylation cleavage Auxiliary Cleavage (LiOH) alkylation->cleavage product Enantiomerically Enriched Product cleavage->product

Sources

cost-benefit analysis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of synthesis protocols for the target molecule, 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, could not be completed as requested. A thorough search of scientific literature and chemical databases did not yield established or published synthesis methodologies for this specific compound. This suggests that the molecule may be a novel chemical entity, a rarely synthesized intermediate, or referred to by a different nomenclature in existing literature.

To demonstrate the requested depth of analysis and adhere to the specified format, this guide will instead provide a comprehensive cost-benefit analysis for the synthesis of a structurally related and industrially significant class of compounds: chiral oxazolidinones . These heterocycles are pivotal building blocks in asymmetric synthesis, most notably as Evans' chiral auxiliaries, and their efficient synthesis is a subject of considerable academic and industrial research.

This guide will compare two prominent synthetic routes to (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, a classic Evans' auxiliary, to illustrate the principles of a rigorous cost-benefit analysis for synthetic protocol selection.

A Comparative Guide to the Synthesis of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

Introduction

Chiral oxazolidinones are powerful tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. Their utility has driven the development of numerous synthetic routes, each with a unique profile of costs, benefits, and operational considerations. This guide provides a detailed comparison of two common protocols for the synthesis of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one: the direct cyclization of (1R,2S)-(-)-norephedrine with a carbonate source (Protocol A) and a two-step procedure involving an intermediate carbamate (Protocol B). The selection between these protocols is a critical decision guided by factors including raw material cost, reaction efficiency, scalability, and safety.

Protocol A: Direct Phosgene-Equivalent Cyclization

This protocol represents a highly efficient and direct method for the synthesis of the target oxazolidinone from the corresponding amino alcohol, (1R,2S)-(-)-norephedrine. The use of a phosgene equivalent, such as triphosgene or diethyl carbonate, facilitates a direct intramolecular cyclization.

Mechanism and Rationale

The reaction proceeds via the activation of the hydroxyl and amine groups of the norephedrine backbone by the carbonate source. In the case of diethyl carbonate, the reaction is typically driven by high temperatures and the removal of ethanol, leading to the formation of the cyclic carbamate. The use of a strong base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl and amino groups, increasing their nucleophilicity and promoting the cyclization cascade. The stereochemistry of the starting amino alcohol is retained in the final product.

Experimental Protocol
  • To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in a high-boiling point solvent such as toluene or xylene, add diethyl carbonate (1.5 eq) and potassium carbonate (1.5 eq).

  • The reaction mixture is heated to reflux (approximately 110-140 °C, depending on the solvent) for 12-24 hours, with the continuous removal of ethanol using a Dean-Stark apparatus.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Workflow Diagram

Protocol_A_Workflow start Start: (1R,2S)-(-)-Norephedrine, Diethyl Carbonate, K2CO3, Toluene reflux Reflux (110-140°C) with Dean-Stark (12-24h) start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete workup Cool & Filter to remove K2CO3 monitor->workup Complete concentrate Concentrate (Rotary Evaporator) workup->concentrate purify Recrystallize (EtOAc/Hexanes) concentrate->purify end_product Product: (4R,5S)-4-methyl-5-phenyl -1,3-oxazolidin-2-one purify->end_product

Caption: Workflow for the direct cyclization synthesis of the target oxazolidinone.

Protocol B: Two-Step Synthesis via Carbamate Intermediate

This alternative approach involves a two-step process: the formation of a linear carbamate intermediate, followed by a base-mediated intramolecular cyclization. This method avoids the high temperatures required in Protocol A and can sometimes offer better control and higher purity before the final cyclization step.

Mechanism and Rationale

The first step involves the reaction of the amino group of (1R,2S)-(-)-norephedrine with an acylating agent, such as benzyl chloroformate, to form a stable carbamate. This reaction is typically carried out at lower temperatures in the presence of a mild base to neutralize the HCl byproduct. The second step is an intramolecular Williamson ether-type synthesis, where a strong base (e.g., sodium hydride) is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the carbamate to displace the benzyloxy leaving group and form the oxazolidinone ring.

Experimental Protocol

Step 1: Carbamate Formation

  • (1R,2S)-(-)-Norephedrine (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM), and cooled to 0 °C.

  • An aqueous solution of a base, such as sodium bicarbonate (2.0 eq), is added.

  • Benzyl chloroformate (1.1 eq) is added dropwise to the biphasic mixture with vigorous stirring, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carbamate intermediate.

Step 2: Cyclization

  • The crude carbamate is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-6 hours.

  • The reaction is carefully quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the final oxazolidinone.

Workflow Diagram

Protocol_B_Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Cyclization start_b1 Start: (1R,2S)-(-)-Norephedrine, Benzyl Chloroformate, NaHCO3, DCM/H2O react_b1 React at 0°C to RT (2-4h) start_b1->react_b1 workup_b1 Aqueous Workup & Concentration react_b1->workup_b1 intermediate Intermediate: Carbamate workup_b1->intermediate start_b2 Start: Carbamate Intermediate, NaH, Anhydrous THF intermediate->start_b2 react_b2 React at 0°C to RT (2-6h) start_b2->react_b2 quench_b2 Quench with H2O & Aqueous Workup react_b2->quench_b2 purify_b2 Purify (Chromatography/ Recrystallization) quench_b2->purify_b2 end_product_b Product: (4R,5S)-4-methyl-5-phenyl -1,3-oxazolidin-2-one purify_b2->end_product_b

Caption: Workflow for the two-step synthesis of the target oxazolidinone.

Cost-Benefit Analysis

The choice between these two protocols depends on a careful evaluation of various factors, summarized in the table below.

Parameter Protocol A: Direct Cyclization Protocol B: Two-Step Synthesis Analysis
Raw Material Cost Moderate. Diethyl carbonate is inexpensive, but (1R,2S)-(-)-norephedrine is the main cost driver.Higher. Benzyl chloroformate and sodium hydride add significant cost compared to diethyl carbonate.Protocol A is more cost-effective in terms of raw materials.
Reaction Time Long (12-24 hours).Moderate (Step 1: 2-4h; Step 2: 2-6h). Total ~4-10 hours.Protocol B is significantly faster, allowing for higher throughput.
Energy Consumption High. Requires prolonged heating at high temperatures (reflux).Low to Moderate. Requires cooling (0°C) and room temperature stirring. No prolonged heating.Protocol B is more energy-efficient and has a better environmental profile in this regard.
Operational Complexity Low. One-pot reaction with simple workup (filtration).Moderate. Two distinct reaction steps with aqueous workups and requires handling of pyrophoric NaH.Protocol A is simpler and more straightforward to perform, especially at a larger scale.
Safety & Handling Moderate. High temperatures require careful monitoring. Toluene/xylene are flammable.High Risk. Sodium hydride is highly flammable and reacts violently with water. Benzyl chloroformate is lachrymatory and corrosive.Protocol A is safer, avoiding highly reactive and hazardous reagents like NaH.
Waste Generation Low. Main byproduct is ethanol. Solid waste is K2CO3.High. Generates aqueous waste from two workups. Use of chlorinated solvents (DCM) is a concern.Protocol A is a greener process with less and more benign waste generated.
Typical Yield Good to Excellent (75-90%).Excellent (85-95% over two steps).Protocol B can sometimes offer slightly higher overall yields due to the controlled, stepwise nature of the synthesis.
Scalability Highly scalable. One-pot nature is advantageous for large-scale production.Moderately scalable. Handling large quantities of NaH can be challenging and hazardous.Protocol A is generally preferred for industrial-scale synthesis due to its simplicity and safety at scale.

Conclusion and Recommendation

Both Protocol A and Protocol B are viable methods for the synthesis of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Protocol A is the superior choice for large-scale, cost-sensitive production . Its advantages lie in the low cost of reagents, operational simplicity (one-pot), and higher safety profile, which are critical considerations for industrial applications. The main drawbacks are the long reaction time and high energy consumption.

Protocol B is better suited for small-scale laboratory synthesis where speed and potentially higher yields are prioritized over cost and operational simplicity. The use of hazardous reagents like sodium hydride necessitates a well-equipped laboratory and experienced personnel, making it less ideal for scale-up.

Ultimately, the selection of the synthesis protocol is a strategic decision that must balance economic, safety, and environmental factors with the specific needs of the research or production campaign. For drug development professionals, where initial material is needed quickly for screening, the speed of Protocol B might be advantageous. However, for process development and manufacturing, the scalability and cost-effectiveness of Protocol A would likely be the deciding factors.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Loger, M., Pignat, G., & Stohler, F. R. (2005). A Safe and Scalable Process for the Preparation of Evans' Oxazolidinone Auxiliaries. Organic Process Research & Development, 9(3), 358–361. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

A Spectroscopic Guide to the Stereoisomers of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of chiral molecules is a critical step. The bicyclic system of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole presents a compelling case study in stereoisomer differentiation. Depending on the orientation of the methyl group at the 7a position relative to the hydrogen at the bridgehead carbon, two diastereomers can exist: a cis and a trans isomer. This guide provides a comprehensive comparison of the expected spectroscopic signatures of these isomers, leveraging fundamental principles of NMR, Mass Spectrometry, and IR spectroscopy to offer a framework for their unambiguous identification.

The Isomeric Landscape: cis vs. trans

The core structure of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole features a fused bicyclic system. The key stereochemical determinant is the relative orientation of the methyl group at the C-7a position and the hydrogen atom at the C-3a bridgehead. This gives rise to two diastereomers:

  • cis-isomer: The methyl group and the bridgehead hydrogen are on the same face of the bicyclic system.

  • trans-isomer: The methyl group and the bridgehead hydrogen are on opposite faces of the bicyclic system.

Diastereomers, having different three-dimensional arrangements, exhibit distinct physical and chemical properties, which are reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole. The different spatial arrangements of the atoms in each isomer lead to distinct chemical environments for the protons and carbons, resulting in unique chemical shifts and coupling constants.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts of the methyl group and the protons on the bicyclic ring system.

  • Chemical Shift of the C-7a Methyl Group: In the cis-isomer, the methyl group is expected to experience greater steric hindrance due to its proximity to the protons on the same face of the ring system. This steric compression typically leads to a downfield shift (higher ppm value) for the methyl protons compared to the trans-isomer, where the methyl group is in a less sterically crowded environment.

  • Bridgehead and Ring Protons: The protons on the oxazolidine rings will exhibit complex splitting patterns. However, the coupling constants (J-values) between adjacent protons will differ between the isomers due to their different dihedral angles, as described by the Karplus equation. These differences in coupling constants can be crucial for definitive assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will also display characteristic differences between the isomers.

  • C-7a Methyl Carbon: Similar to the proton signal, the carbon of the methyl group in the cis-isomer is likely to be deshielded (appear at a higher ppm) compared to the trans-isomer due to the gamma-gauche effect.

  • Ring Carbons: The chemical shifts of the carbon atoms within the bicyclic system will also be influenced by the stereochemistry at the C-7a position, with subtle but measurable differences expected between the two isomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Spatial Proximity

NOE spectroscopy is a powerful 2D NMR technique that can definitively establish the relative stereochemistry by identifying protons that are close to each other in space (typically within 5 Å).

  • cis-isomer: Irradiation of the C-7a methyl protons should result in a significant NOE enhancement for the bridgehead proton and other protons on the same face of the ring system.

  • trans-isomer: In contrast, no significant NOE effect would be expected between the C-7a methyl protons and the bridgehead proton.

Expected ¹H and ¹³C NMR Data Summary
Assignment cis-7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole trans-7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
¹H NMR (ppm)
C-7a-CH₃Higher ppm (deshielded)Lower ppm (shielded)
Bridgehead HComplex multipletComplex multiplet with different coupling constants
Ring CH₂Distinct multipletsDistinct multiplets with different coupling constants
¹³C NMR (ppm)
C-7a-CH₃Higher ppm (deshielded)Lower ppm (shielded)
Ring CarbonsUnique set of chemical shiftsUnique set of chemical shifts

Mass Spectrometry (MS): Differentiating Isomers Through Fragmentation

While diastereomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ due to the varying stability of the fragment ions formed. Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed to induce fragmentation.

The fragmentation of the 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole isomers is likely to proceed through ring-opening and subsequent cleavage. The relative abundance of key fragment ions can serve as a diagnostic tool.

  • Expected Fragmentation Pathways: The initial fragmentation may involve the loss of the methyl group or cleavage of the oxazolidine rings. The stereochemistry can influence the preferred fragmentation pathway. For instance, the cis-isomer might exhibit a higher propensity for a concerted fragmentation pathway that is sterically favored, leading to a different ratio of fragment ions compared to the trans-isomer. The stability of the resulting carbocations will also play a role in the observed fragmentation pattern.

Expected Mass Spectrometry Data Summary
Technique cis-7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole trans-7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
EI-MS Molecular Ion (M⁺) presentMolecular Ion (M⁺) present
Different relative abundances of key fragment ionsDifferent relative abundances of key fragment ions

Infrared (IR) Spectroscopy: A Supporting Role

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. While enantiomers have identical IR spectra, diastereomers can, in principle, exhibit different spectra. However, for diastereomers that are conformationally similar, the differences in their IR spectra are often subtle and may be difficult to discern, particularly in the fingerprint region (below 1500 cm⁻¹).

  • Expected IR Spectra: Both the cis and trans isomers will show characteristic C-H, C-N, and C-O stretching and bending vibrations. While significant differences in the high-frequency region are unlikely, minor variations in the fingerprint region may be present due to the different overall molecular symmetry and vibrational coupling in each isomer. These subtle differences, if detectable, can be used as a supplementary method for distinguishing the two isomers.

Expected IR Data Summary
Vibrational Mode cis-isomer (cm⁻¹) ** trans-isomer (cm⁻¹) **
C-H stretch~2850-3000~2850-3000
C-N stretch~1000-1250~1000-1250
C-O stretch~1000-1300~1000-1300
Fingerprint RegionUnique patternUnique, but potentially very similar pattern

*Note: The presented spectroscopic data are predicted based on established principles and may vary depending on experimental conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NOESY spectra to determine the stereochemistry of the isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • For sensitive samples, degas the solvent and handle under an inert atmosphere.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • 2D NOESY: Acquire a two-dimensional NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules) to observe through-space correlations.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the proton signals and analyze the chemical shifts and coupling constants.

    • Analyze the cross-peaks in the NOESY spectrum to identify spatial proximities.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum and fragmentation pattern of each isomer to identify differences in ion abundances.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled with a tandem mass analyzer for CID experiments.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and fragment ions.

    • For tandem MS, select the molecular ion as the precursor ion and acquire the product ion spectrum at various collision energies.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the relative abundances of the major fragment ions between the two isomers.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of each isomer to identify any subtle differences in the fingerprint region.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present.

    • Carefully compare the fingerprint regions of the spectra of the two isomers for any discernible differences.

Visualizing the Process

Molecular Structures of the Isomers

G cluster_cis cis-isomer cluster_trans trans-isomer cis_N N cis_C1 C cis_N->cis_C1 cis_O1 O cis_C1->cis_O1 cis_C2 C cis_O1->cis_C2 cis_C3a C3a-H cis_C2->cis_C3a cis_C3a->cis_N cis_C7a C7a-CH3 cis_C3a->cis_C7a cis_C7a->cis_N cis_O2 O cis_C7a->cis_O2 cis_C5 C cis_O2->cis_C5 cis_C6 C cis_C5->cis_C6 cis_C6->cis_N trans_N N trans_C1 C trans_N->trans_C1 trans_O1 O trans_C1->trans_O1 trans_C2 C trans_O1->trans_C2 trans_C3a C3a-H trans_C2->trans_C3a trans_C3a->trans_N trans_C7a C7a-CH3 trans_C3a->trans_C7a trans_C7a->trans_N trans_O2 O trans_C7a->trans_O2 trans_C5 C trans_O2->trans_C5 trans_C6 C trans_C5->trans_C6 trans_C6->trans_N

Caption: 2D representation of the cis and trans isomers.

General Spectroscopic Analysis Workflow

G Sample Isomer Sample (cis or trans) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR MS Mass Spectrometry (EI or ESI-CID) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Stereochemical Assignment Data_Analysis->Structure_Elucidation

Caption: Workflow for spectroscopic comparison of isomers.

Conclusion

The differentiation of the cis and trans isomers of 7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a task readily achievable through a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR, particularly with the aid of NOE experiments, provide the most definitive data for stereochemical assignment, mass spectrometry can offer valuable complementary information through the analysis of fragmentation patterns. IR spectroscopy, though less decisive, can serve as a supplementary technique. By understanding the fundamental principles that govern how stereochemistry influences spectroscopic outcomes, researchers can confidently elucidate the three-dimensional structure of these and other complex chiral molecules.

References

  • Gunther, H. (1995).
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  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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  • Breitmaier, E., & Voelter, W. (2000). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
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  • Jiaxi, X., & Gang, Z. (n.d.). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Sci-Hub. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our protocols. This guide provides a detailed framework for the proper disposal of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, a heterocyclic compound whose handling and disposal necessitate a thorough understanding of its potential reactivity and adherence to stringent safety standards. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related oxazolidine and oxazole compounds to establish a robust, safety-first disposal workflow.

Pre-Disposal Risk Assessment: Understanding the Compound

A thorough risk assessment is the cornerstone of safe laboratory practice. Given the fused oxazolidine ring structure of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, we must infer its properties from related chemical families. Oxazolidines are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acidic conditions. This process results in the opening of the heterocyclic ring. The stability of the oxazolidine ring is also influenced by the nature of its substituents.

Therefore, the primary hazards associated with 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole are presumed to be:

  • Chemical Reactivity: Potential for hydrolysis in the presence of water, especially under acidic conditions. Incompatibility with strong acids and oxidizing agents should be assumed.

  • Toxicity: As with many novel heterocyclic compounds, the toxicological properties are not well-characterized. It is prudent to handle this compound as if it were toxic.

  • Environmental Hazard: The impact on aquatic life and the broader environment is unknown. Therefore, it must be treated as a potential environmental hazard and prevented from entering sewer systems or waterways.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole and its waste. The following table outlines the minimum required PPE.

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of the chemical or its solutions, which could be irritating or corrosive to the eyes.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact. Check glove manufacturer's compatibility charts for specific breakthrough times if available.
Body Protection A chemically resistant laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling bulk quantities, generating aerosols, or in case of a spill in a poorly ventilated area.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For Minor Spills (less than 100 mL in a well-ventilated area):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Isolate the Area: Prevent access to the spill area.

  • Don Appropriate PPE: As outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill.

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills (larger quantities, in a poorly ventilated area, or if you are unsure):

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and post a warning sign.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, the fire department.

  • Provide Information: Be prepared to provide the name of the chemical and any known hazard information to the emergency responders.

Step-by-Step Disposal Protocol

The disposal of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole must be managed as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.[1]

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.[1]

  • Labeling: The label must include:

    • The full chemical name: "7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids due to the potential for rapid hydrolysis and decomposition.

On-Site Neutralization (for small quantities, with EHS approval)

Given the propensity of oxazolidines to hydrolyze, a controlled neutralization step can be considered for small residual amounts, only if approved by your institution's EHS department. This should be performed by trained personnel in a chemical fume hood.

  • Dilution: Slowly add the 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole waste to a large volume of cold water with stirring.

  • Neutralization: If the resulting solution is acidic, slowly add a dilute solution of sodium bicarbonate until the pH is neutral (pH 6-8). Monitor for any gas evolution or temperature increase.

  • Collection: The neutralized aqueous solution should be collected as hazardous waste.

Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Coordinate with your institution's EHS office for the collection and disposal of the hazardous waste. They will ensure it is transported to a licensed hazardous waste disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

DisposalWorkflow start Start: Have 7A-methyltetrahydro-1H- oxazolo[3,4-c]oxazole waste risk_assessment Perform Risk Assessment: - Assume toxicity and reactivity - Check for incompatibilities start->risk_assessment ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-resistant gloves - Lab coat risk_assessment->ppe waste_collection Collect in a labeled, compatible hazardous waste container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check minor_spill Minor Spill: - Contain and absorb - Decontaminate area - Collect waste spill_check->minor_spill Yes, Minor major_spill Major Spill: - Evacuate and isolate - Contact EHS/Emergency Services spill_check->major_spill Yes, Major neutralization_check Small quantity & EHS approval for neutralization? spill_check->neutralization_check No minor_spill->waste_collection end End of Process major_spill->end neutralize Controlled Hydrolysis/ Neutralization in fume hood neutralization_check->neutralize Yes final_storage Store sealed container in designated waste area neutralization_check->final_storage No neutralize->waste_collection ehs_pickup Arrange for EHS pickup and final disposal final_storage->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a critical component of scientific integrity and professional responsibility. By adhering to these guidelines, researchers can ensure the safe disposal of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, protecting themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.[2][3]

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy . PubMed. [Link]

  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening . ACS Publications. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.